Fructose-phenylalanine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1 |
InChI Key |
FDZFZPTVUGVYOJ-IZJIREARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Fructose-Phenylalanine-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-phenylalanine-13C6 is a stable isotope-labeled derivative of Fructose-phenylalanine, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the amino acid phenylalanine. The incorporation of six carbon-13 atoms into the phenylalanine ring makes it an ideal internal standard for quantitative analysis in complex biological matrices. Its primary application lies in tracer studies and stable isotope dilution assays, particularly in research focused on the Maillard reaction in food chemistry, nutrition, and studies of advanced glycation end-products (AGEs) related to disease. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use.
Chemical Properties and Synthesis
This compound is structurally similar to its unlabeled counterpart, with the key difference being the isotopic enrichment in the aromatic ring of the phenylalanine moiety. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.
Synthesis: The synthesis of this compound typically involves the reaction of L-phenylalanine-13C6 with D-fructose under conditions that promote the Maillard reaction, followed by purification to isolate the desired Amadori product.
| Property | Value |
| Molecular Formula | C₉¹³C₆H₂₁NO₇ |
| Molecular Weight | ~333.29 g/mol |
| CAS Number | 1083053-44-4 |
| Isotopic Purity | Typically >98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Applications in Research
The primary utility of this compound is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.
Key research applications include:
-
Food Science and Nutrition: Quantifying the formation of Fructose-phenylalanine during food processing and storage to understand the extent of the Maillard reaction and its impact on food quality and nutritional value.
-
Clinical Research: Investigating the in vivo formation and metabolism of Amadori compounds as part of the broader study of advanced glycation end-products (AGEs) and their role in the pathophysiology of diseases such as diabetes and its complications.
-
Pharmacokinetics: While less common, it can be used in studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori compounds.
Experimental Protocols
Quantification of Fructose-Phenylalanine in a Food Matrix using Stable Isotope Dilution LC-MS/MS
This protocol describes a hypothetical method for the quantification of Fructose-phenylalanine in a dried fruit sample using this compound as an internal standard.
1. Sample Preparation:
- Homogenize 1 gram of the dried fruit sample.
- Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in water).
- Extract the sample with 5 mL of a water/methanol (80:20, v/v) solution by vortexing for 10 minutes, followed by sonication for 15 minutes.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
- The filtered extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar Amadori compounds.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Fructose-phenylalanine | 328.1 | 120.1 | 25 |
| This compound | 334.1 | 126.1 | 25 |
3. Quantification:
- A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Fructose-phenylalanine) to the peak area of the internal standard (this compound) against the concentration of the analyte.
- The concentration of Fructose-phenylalanine in the unknown sample is then determined from this calibration curve.
Signaling Pathways and Workflows
Formation of Fructose-Phenylalanine via the Maillard Reaction
The initial stage of the Maillard reaction involves the condensation of a reducing sugar (fructose) with an amino acid (phenylalanine) to form a Schiff base, which then undergoes an Amadori rearrangement to form the more stable Fructose-phenylalanine.
Experimental Workflow for Stable Isotope Dilution Analysis
The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.
Conclusion
This compound is an invaluable tool for researchers in food science, nutrition, and clinical chemistry. Its use as an internal standard in stable isotope dilution assays allows for accurate and precise quantification of Fructose-phenylalanine in complex samples. The methodologies and workflows presented in this guide provide a framework for the application of this stable isotope-labeled compound in rigorous scientific investigation. As research into the Maillard reaction and its implications for health and disease continues to evolve, the demand for high-quality labeled standards like this compound is expected to grow.
An In-depth Technical Guide to Fructose-phenylalanine-13C6: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-phenylalanine-13C6 is the isotopically labeled form of Fructose-phenylalanine, an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid phenylalanine. This stable isotope-labeled compound serves as a critical tool in metabolic research, particularly in studies involving nutrition, food chemistry, and drug development. Its primary application lies in its use as a tracer and an internal standard for highly sensitive and accurate quantification in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.
Core Chemical Properties
This compound is a complex molecule whose properties are essential for its application in research. While a comprehensive experimental dataset for the 13C labeled variant is not publicly available, the properties of its non-labeled counterpart, Fructose-phenylalanine, provide a strong reference.
| Property | Value | Source |
| Chemical Formula | C₉¹³C₆H₂₁NO₇ | --INVALID-LINK-- |
| Molecular Weight | 333.29 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1083053-44-4 | --INVALID-LINK--[2] |
| Isotopic Purity | Typically ≥99% for 13C | General supplier information |
| Appearance | Solid | --INVALID-LINK--[3] |
| Melting Point | 170 °C (for non-labeled) | --INVALID-LINK--[3] |
| Boiling Point (est.) | 675.8 °C at 760 mmHg (for non-labeled) | --INVALID-LINK-- |
| Flash Point (est.) | 362.5 °C (for non-labeled) | --INVALID-LINK-- |
| Density (est.) | 1.423 g/cm³ (for non-labeled) | --INVALID-LINK-- |
| pKa (est.) | 2.01 ± 0.10 (for non-labeled) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water and methanol (B129727) | --INVALID-LINK-- |
Formation via the Maillard Reaction
Fructose-phenylalanine is a product of the Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar.[4] This complex series of reactions is fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods.[5] The initial step involves the condensation of the carbonyl group of fructose with the amino group of phenylalanine to form a Schiff base, which then undergoes an Amadori rearrangement to form the stable Fructose-phenylalanine ketoamine.[4][5]
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices. Below are representative experimental protocols for its synthesis and use in quantitative analysis.
Synthesis of this compound
The synthesis of this compound involves a controlled Maillard reaction. While specific, optimized protocols are often proprietary, the following outlines a general methodology based on the synthesis of Amadori compounds.[6]
Materials:
-
L-Phenylalanine
-
D-Fructose-13C6 (uniformly labeled)
-
Methanol
-
Pyridine
-
Acetic acid
-
Zinc powder
Procedure:
-
Dissolve L-Phenylalanine and a molar excess of D-Fructose-13C6 in a mixture of methanol and water.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified using column chromatography on silica (B1680970) gel or a suitable ion-exchange resin to isolate the this compound.
-
The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantification of Fructose-phenylalanine in Biological Samples using LC-MS/MS
This protocol outlines a method for the quantification of Fructose-phenylalanine in a biological matrix, such as plasma, using this compound as an internal standard. This method is adapted from established protocols for the analysis of small molecules using stable isotope dilution assays.[7][8]
Materials and Reagents:
-
Biological sample (e.g., human plasma)
-
This compound (internal standard solution of known concentration)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both Fructose-phenylalanine and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of Fructose-phenylalanine in the samples by interpolating their peak area ratios on the calibration curve.
-
Applications in Research and Drug Development
This compound is a valuable tool for a range of research applications:
-
Metabolic Tracing: As a stable isotope-labeled tracer, it allows for the investigation of the metabolic fate of fructose and phenylalanine in vivo and in vitro. This is particularly relevant for studying metabolic disorders such as diabetes and obesity.
-
Pharmacokinetic Studies: In drug development, it can be used to accurately quantify the levels of drug candidates that are structurally similar to Fructose-phenylalanine or that may interact with its metabolic pathways.
-
Food Science and Nutrition: It enables precise quantification of Maillard reaction products in food, which is important for assessing nutritional quality and potential formation of advanced glycation end-products (AGEs).[9]
-
Clinical Diagnostics: The accurate measurement of Fructose-phenylalanine and related compounds in clinical samples can serve as a biomarker for certain diseases.
Conclusion
This compound is an indispensable tool for researchers and scientists in various fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard and tracer enable highly accurate and sensitive quantification of Fructose-phenylalanine in complex biological and food matrices. The detailed experimental protocols and an understanding of its formation through the Maillard reaction provide a solid foundation for its effective application in metabolic research, drug development, and food science.
References
- 1. This compound 1083053-44-4 | MCE [medchemexpress.cn]
- 2. This compound-价格-参数-厂家-仪器谱 [m.antpedia.com]
- 3. N-(1-deoxy-1-fructosyl)phenylalanine | C15H21NO7 | CID 101039148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fructose-Phenylalanine-13C6 as an Amadori Product: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions that occurs between amino acids and reducing sugars. A key intermediate in the initial stage of this reaction is the formation of a Schiff base, which subsequently undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori product. Fructose-phenylalanine (B142036) is the Amadori product formed from the reaction of fructose (B13574) and the essential amino acid phenylalanine. Its isotopically labeled form, Fructose-Phenylalanine-13C6, in which the phenyl ring of phenylalanine is enriched with six 13C atoms, serves as a valuable tool in metabolic research, particularly in the study of advanced glycation end-products (AGEs) and their pathological implications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, analytical methodologies, and its role in biological signaling pathways.
Physicochemical Properties
Fructose-phenylalanine is a polar molecule with a molecular formula of C15H21NO7 and a molecular weight of approximately 327.33 g/mol .[1][2] The presence of multiple hydroxyl groups from the fructose moiety and the carboxylic acid and amino groups from phenylalanine contribute to its solubility in polar solvents like water and methanol, although this solubility is described as slight.[2][3]
| Property | Value | Reference |
| Molecular Formula | C15H21NO7 | [2] |
| Molecular Weight | 327.33 g/mol | [1] |
| Boiling Point | 675.8°C at 760 mmHg | [2] |
| Density | 1.423 g/cm³ | [2] |
| Refractive Index | 1.607 | [2] |
| pKa | 2.01 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in water and methanol | [2][3] |
| Melting Point | 170 °C | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine-13C6
Materials:
-
D-fructose
-
L-phenylalanine-13C6
-
Glacial acetic acid
-
Zinc powder
-
Methanol
-
Diethyl ether
-
Preparative HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-phenylalanine-13C6 and a molar excess of zinc powder in a 1:1 (v/v) mixture of pyridine and glacial acetic acid under a nitrogen atmosphere. Stir the mixture for 40 minutes at room temperature.
-
Addition of Fructose: Add D-fructose (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the suspension at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove unreacted solids.
-
Purification: The crude product can be purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid modifier.[5]
-
Isolation: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Note: The yield of Amadori product synthesis can vary depending on the specific reaction conditions.
Formation and Degradation Kinetics
The formation of Amadori products is the rate-limiting step in the early stage of the Maillard reaction.[6] The degradation of these products follows first-order reaction kinetics.[7]
| Kinetic Parameter | Description | Reference |
| Formation Rate-Limiting Step | Schiff base formation | [6] |
| Degradation Kinetics | First-order | [7] |
Analytical Methodologies
The analysis of this compound typically involves chromatographic separation followed by mass spectrometric detection. The use of the stable isotope label allows for accurate quantification through isotope dilution mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with a formic acid modifier.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the 13C-labeled internal standard.
-
Fructose-Phenylalanine: m/z 328 → specific fragment ions.
-
This compound: m/z 334 → corresponding shifted fragment ions.
-
Workflow:
-
Sample Preparation: Extract the analyte from the biological matrix using a suitable method, such as protein precipitation with a solvent like methanol.
-
Internal Standard Spiking: Add a known amount of this compound to the sample as an internal standard.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: Create a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. Determine the concentration of the analyte in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Spectroscopic Data
13C NMR Spectroscopy:
Mass Spectrometry:
The mass spectrum of Fructose-Phenylalanine will show a protonated molecule [M+H]+ at m/z 328.1391. For the 13C6-labeled analog, this peak will be shifted to m/z 334.1593. Tandem mass spectrometry (MS/MS) of the precursor ion can provide structural information. A representative fragmentation pattern for unlabeled fructose-phenylalanine is available.[8]
Biological Significance and Signaling Pathways
Amadori products, including fructose-phenylalanine, are precursors to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. The accumulation of AGEs can lead to cellular dysfunction through several mechanisms, including the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[3][9]
AGE-RAGE Signaling Pathway
The interaction of AGEs with RAGE on the cell surface triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress.[9][10]
Caption: AGE-RAGE signaling pathway activation.
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.
Caption: Synthesis and purification workflow.
Caption: Quantitative analysis workflow.
Conclusion
This compound is an indispensable tool for researchers investigating the Maillard reaction, the formation of advanced glycation end-products, and their roles in various pathological conditions. This technical guide provides a foundational understanding of its synthesis, properties, and analysis. The detailed protocols and workflows serve as a starting point for its application in metabolic research and drug development, facilitating a deeper understanding of the complex interplay between diet, metabolism, and disease. Further research to establish a standardized synthesis protocol and a comprehensive spectral library for this and other 13C-labeled Amadori products will be invaluable to the scientific community.
References
- 1. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 7. youtube.com [youtube.com]
- 8. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Investigation of Early Maillard Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early stages of the Maillard reaction, a critical non-enzymatic browning process significant in food science, biology, and drug development. The focus is on the initial chemical transformations that lead to the formation of Schiff bases and Amadori products, the key intermediates that precede the generation of advanced glycation end-products (AGEs). Understanding and controlling these early reactions is paramount for managing the stability of biopharmaceuticals, the nutritional quality of foods, and the progression of certain diseases.
The Core Chemistry: From Reactants to Amadori Products
The Maillard reaction is initiated by the condensation of a reducing sugar's carbonyl group with a free amino group from an amino acid, peptide, or protein.[1] This process occurs in three main stages, with the initial phase being a reversible set of reactions leading to the formation of stable ketoamines known as Amadori products.[2][3]
The reaction commences with the nucleophilic attack of an amino group on the carbonyl carbon of a reducing sugar in its open-chain form.[4][5] This forms an unstable carbinolamine, which then dehydrates to create a Schiff base (or imine).[4][6] The Schiff base is also unstable and undergoes a slow, acid-catalyzed rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, or Amadori product.[6][7] The formation of the Amadori product is a critical, rate-limiting step and is considered the first stable intermediate of the Maillard reaction cascade.[5] Because the rearrangement to the Amadori product is faster than the reverse reaction, these compounds tend to accumulate.[4]
References
The Formation of Fructose-phenylalanine-¹³C₆: A Deep Dive into the Maillard Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of Fructose-phenylalanine-¹³C₆, an isotopically labeled Amadori product crucial for metabolic research and as a standard in food chemistry and drug development. This document details the underlying chemical principles, offers experimental protocols for its synthesis and analysis, presents quantitative data, and visualizes the key pathways involved.
Core Mechanism: The Maillard Reaction and Amadori Rearrangement
The formation of Fructose-phenylalanine-¹³C₆ is a classic example of the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino acid and a reducing sugar.[1][2] In this specific case, the reactants are L-phenylalanine, with its benzene (B151609) ring uniformly labeled with Carbon-13, and D-fructose. The overall process can be segmented into three primary stages: condensation, rearrangement, and subsequent degradation pathways (though the focus here is on the formation of the initial stable product).
The key product, N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine-¹³C₆, is known as an Amadori product.[1] The reaction proceeds as follows:
-
Condensation: The initial step involves a nucleophilic attack of the amino group of L-phenylalanine-¹³C₆ on the carbonyl group of the open-chain form of fructose (B13574). This is a reversible reaction that results in the formation of a carbinolamine.[3]
-
Dehydration to a Schiff Base: The unstable carbinolamine then undergoes dehydration to form a Schiff base (an imine). This step is acid-catalyzed and is also reversible.[3]
-
Amadori Rearrangement: The crucial and irreversible step is the Amadori rearrangement. This is an acid or base-catalyzed isomerization of the N-substituted glycosylamine (the Schiff base of an aldose) or the corresponding ketosylamine to a 1-amino-1-deoxy-ketose.[4] In the reaction with fructose (a ketose), the initial product is a ketosylamine which rearranges to a more stable 2-amino-2-deoxy-aldose, known as a Heyns product. However, the term "Amadori product" is often used more broadly in literature to describe the initial stable ketoamine product formed from a reducing sugar and an amino acid. The formation of the ketoamine structure fixes the amine, making this step largely irreversible.[4]
The resulting Fructose-phenylalanine-¹³C₆ is a stable intermediate that can be isolated and characterized.
Caption: Initial stage of the Maillard reaction forming Fructose-phenylalanine-¹³C₆.
Quantitative Data on Formation
The yield and rate of Fructose-phenylalanine formation are influenced by several factors, primarily temperature, pH, and reactant concentrations. While specific kinetic data for the ¹³C₆-labeled variant is not extensively published, the behavior is expected to be identical to its unlabeled counterpart. The following tables summarize quantitative data from model systems that demonstrate these dependencies.
A study on a fructose-histidine (B570085) model system provides insight into how temperature and pH affect the consumption of reactants, which is an indicator of the reaction's progression.
Table 1: Effect of Temperature on Reactant Reduction in a Fructose-Histidine Model System
| Temperature (°C) | Fructose Reduction (mg) | Histidine Reduction (mg) |
| 50 | 4.043 ± 0.679 | 5.200 ± 1.414 |
| 60 | 9.779 ± 0.627 | 12.000 ± 1.131 |
| 70 | 22.376 ± 0.582 | 26.533 ± 1.178 |
| 80 | 50.819 ± 2.052 | 50.800 ± 2.263 |
| 90 | 99.381 ± 6.243 | 78.067 ± 4.027 |
| Data from a study on a fructose-histidine model system, indicating that higher temperatures significantly accelerate the initial condensation reaction.[5] |
Table 2: Effect of Initial pH on Reactant Reduction in a Fructose-Histidine Model System
| Initial pH | Fructose Reduction (mg) | Histidine Reduction (mg) |
| 3.0 | 0.901 ± 0.160 | 1.867 ± 0.462 |
| 4.0 | 1.082 ± 0.170 | 2.000 ± 0.283 |
| 5.0 | 1.341 ± 0.198 | 2.267 ± 0.462 |
| 6.0 | 35.139 ± 1.024 | 28.533 ± 0.814 |
| 7.0 | 73.181 ± 1.325 | 55.467 ± 2.053 |
| 8.0 | 114.124 ± 1.382 | 75.200 ± 1.697 |
| 9.0 | 143.765 ± 1.408 | 83.200 ± 1.131 |
| 10.0 | 156.679 ± 2.091 | 86.400 ± 0.566 |
| Data from a fructose-histidine model system, showing that alkaline conditions (pH > 6) markedly promote the condensation reaction.[5] |
Experimental Protocols
Synthesizing and analyzing Fructose-phenylalanine-¹³C₆ requires precise control over reaction conditions and robust analytical methods for purification and characterization.
Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine
While a specific protocol for the ¹³C₆ isotopologue is not publicly detailed, the following procedure for the synthesis of glucose-phenylalanine Amadori products can be adapted. The use of L-phenylalanine-¹³C₆ in place of unlabeled phenylalanine would yield the desired labeled compound.
Materials:
-
D-Fructose
-
L-phenylalanine-¹³C₆
-
Sodium bisulfite (NaHSO₃)
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine D-fructose (0.2 mol), NaHSO₃ (2 g), ethanol (60 mL), and glycerol (30 mL).
-
Heat the mixture in a water bath.
-
When the solution temperature reaches 80°C, add L-phenylalanine-¹³C₆ (0.05 mol) and acetic acid (8 mL).
-
Maintain the reaction mixture at 80°C for 5 hours with stirring.
-
After the reaction period, immediately cool the flask to room temperature using an ice water bath to quench the reaction.
-
The resulting crude product can then be purified using chromatography.
This protocol is adapted from a method for synthesizing glucose-phenylalanine Amadori products and should be optimized for the fructose-phenylalanine-¹³C₆ reaction.[6]
Purification by High-Performance Liquid Chromatography (HPLC)
The crude reaction mixture will contain unreacted starting materials, the desired Amadori product, and various side products of the Maillard reaction. Purification is essential and can be effectively achieved using semi-preparative reversed-phase HPLC.
System:
-
Column: C18 column (e.g., 50 μm, 26.8 × 381 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 20 mL/min
-
Detection: UV detector at 218 nm and 475 nm.[7]
Gradient:
-
A linear gradient from 5% to 50% Mobile Phase B over 50 minutes.
Procedure:
-
Dissolve the crude product in the initial mobile phase composition.
-
Inject the sample onto the semi-preparative HPLC system.
-
Collect fractions based on the elution profile monitored by the UV detector.
-
Combine the fractions containing the purified Fructose-phenylalanine-¹³C₆.
-
Remove the solvent by lyophilization (freeze-drying) to obtain the purified product as a solid.
Characterization and Analysis
The identity and purity of the synthesized Fructose-phenylalanine-¹³C₆ must be confirmed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
HPLC: An analytical C18 column with a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is suitable for separation.
-
MS: Electrospray ionization (ESI) in positive mode is used for detection. The protonated molecule [M+H]⁺ of Fructose-phenylalanine-¹³C₆ is expected at an m/z of 334.15 (C₁₅H₂₁NO₇ with 6 ¹³C atoms). The unlabeled compound has an m/z of 328.13.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are definitive methods for structural elucidation. The spectra for Amadori products are complex due to the presence of multiple tautomeric forms (α- and β-pyranose, and furanose forms) in solution.[8]
-
The ¹³C NMR spectrum will show characteristic signals for the fructose and phenylalanine moieties, with the signals for the six carbons in the phenyl ring being significantly different from the natural abundance spectrum due to the ¹³C enrichment.
Caption: General workflow for the synthesis and analysis of Fructose-phenylalanine-¹³C₆.
References
- 1. Human Metabolome Database: Showing metabocard for N-(1-Deoxy-1-fructosyl)phenylalanine (HMDB0037846) [hmdb.ca]
- 2. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-(1-deoxy-1-fructosyl)phenylalanine | C15H21NO7 | CID 101039148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine CAS#: 86334-92-1 [m.chemicalbook.com]
- 6. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Fructose-Phenylalanine-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Fructose-phenylalanine-¹³C₆, an isotopically labeled Amadori product crucial for metabolic research and drug development. This document details the key spectroscopic data, experimental protocols for analysis, and the biochemical context of this compound.
Fructose-phenylalanine is formed through the Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar (fructose) and the amino group of an amino acid (phenylalanine). The ¹³C₆-labeling of the phenylalanine moiety provides a powerful tool for tracing its metabolic fate and understanding its role in various biological processes. This guide will focus on the primary spectroscopic techniques used for its characterization: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of Fructose-phenylalanine-¹³C₆. It provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.
Data Presentation
Table 1: Mass Spectrometry Data for Fructose-Phenylalanine
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₇ | PubChem |
| Monoisotopic Mass (Unlabeled) | 327.1318 g/mol | PubChem |
| Monoisotopic Mass (¹³C₆-Phenylalanine) | 333.1519 g/mol | Calculated |
| Precursor Ion (Unlabeled) [M+H]⁺ | 328.1388 m/z | PubChem |
| Precursor Ion (¹³C₆) [M+H]⁺ | 334.1589 m/z | Calculated |
Table 2: MS/MS Fragmentation of N-(1-Deoxy-1-fructosyl)phenylalanine
| Fragment Ion (m/z) | Proposed Structure/Loss | Source |
| 310.1298 | [M+H - H₂O]⁺ | PubChem |
| 292.1156 | [M+H - 2H₂O]⁺ | PubChem |
| 166.0792 | Phenylalanine immonium ion | PubChem |
| 120.0806 | Phenylalanine fragment | PubChem |
Note: The fragmentation pattern for the ¹³C₆ labeled compound is expected to be similar, with a +6 Da shift for fragments containing the phenylalanine-¹³C₆ moiety.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve Fructose-phenylalanine-¹³C₆ in a suitable solvent such as a water/methanol mixture. For complex samples, solid-phase extraction (SPE) may be necessary for cleanup and concentration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Fructose-phenylalanine-¹³C₆ in solution. ¹³C NMR is particularly informative for this labeled compound.
Data Presentation
Table 3: Estimated ¹³C NMR Chemical Shifts for Fructose-Phenylalanine Moiety (in D₂O)
| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |
| Fructose (B13574) Moiety | ||
| C-1' | ~55 | |
| C-2' | ~98 | Anomeric carbon |
| C-3' | ~70-78 | |
| C-4' | ~70-78 | |
| C-5' | ~70-78 | |
| C-6' | ~63 | |
| Phenylalanine Moiety | ||
| Cα | ~55 | |
| Cβ | ~38 | |
| C=O | ~175 | Carboxyl carbon |
| Aromatic C (¹³C₆ labeled) | ~127-136 | Will show as multiplets due to ¹³C-¹³C coupling |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Fructose-phenylalanine-¹³C₆ in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Referencing: Use an internal standard such as DSS or reference to the residual solvent signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in Fructose-phenylalanine-¹³C₆.
Data Presentation
Table 4: Expected FTIR Absorption Bands for Fructose-Phenylalanine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl groups (fructose) |
| 3300-3000 | N-H stretch | Secondary amine |
| 3100-3000 | C-H stretch | Aromatic C-H (phenylalanine) |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1725 | C=O stretch | Carboxylic acid |
| ~1600, ~1495, ~1455 | C=C stretch | Aromatic ring (phenylalanine) |
| 1150-1000 | C-O stretch | Alcohols, ethers (fructose) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid Fructose-phenylalanine-¹³C₆ sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans co-added for a good quality spectrum.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Visualizations
Maillard Reaction Pathway
Caption: Formation of Fructose-phenylalanine-¹³C₆ via the Maillard Reaction.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the Spectroscopic Characterization of Fructose-phenylalanine-¹³C₆.
Stability and Degradation of Fructose-Phenylalanine-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of Fructose-phenylalanine, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the amino acid phenylalanine. The principles and data discussed are extended to its isotopically labeled form, Fructose-phenylalanine-13C6, which is primarily utilized as an internal standard in quantitative analytical studies. This document delves into the core chemical pathways of degradation, the influence of environmental factors on stability, and the broader context of its role in the formation of advanced glycation end products (AGEs) and associated cellular signaling.
Introduction to Fructose-Phenylalanine
Fructose-phenylalanine (Fru-Phe) is an intermediate product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars. As an Amadori product, it represents the initial, stable rearrangement product of the condensation between fructose and phenylalanine. The stability of Fru-Phe is a critical parameter in various fields, from food chemistry, where it influences flavor and color development, to biomedical research, where the degradation of Amadori products leads to the formation of advanced glycation end products (AGEs) implicated in various pathologies.
This compound is a stable isotope-labeled version of Fru-Phe, where six carbon atoms in the phenylalanine ring are replaced with carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fructose-phenylalanine, as it is chemically identical to the analyte but distinguishable by its mass.
Chemical Stability and Degradation Pathways
The stability of Fructose-phenylalanine is significantly influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents. Its degradation is a complex process that can proceed through several pathways, primarily involving enolization and retro-aldolization reactions. While specific kinetic data for Fructose-phenylalanine is limited in publicly available literature, extensive studies on a similar Amadori compound, N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), provide a robust model for understanding its degradation.
Effect of pH and Temperature
The rate of degradation of Amadori compounds like Fructose-phenylalanine is highly dependent on pH and temperature. Generally, the degradation rate increases with both increasing pH and temperature.
-
Acidic Conditions (Low pH): Under acidic conditions, the 1,2-enolization pathway is favored. This pathway involves the formation of a 1,2-ene-diol intermediate, which can then lead to the formation of 3-deoxyglucosone, a reactive dicarbonyl compound.
-
Neutral and Basic Conditions (Higher pH): As the pH increases, the 2,3-enolization pathway becomes more prominent. This pathway proceeds through a 2,3-ene-diol intermediate and results in the formation of 1-deoxyglucosone (B1246632) and other degradation products. The formation of parent sugars (glucose and mannose) through a reverse Amadori rearrangement is also more favorable at higher pH.
Increased temperature accelerates all degradation reactions, leading to a shorter half-life of the Fructose-phenylalanine molecule.
Major Degradation Pathways
The degradation of Fructose-phenylalanine, based on studies of similar Amadori compounds, can be summarized by the following key pathways:
-
1,2-Enolization: This pathway is predominant at lower pH and leads to the formation of 3-deoxyosone.
-
2,3-Enolization: This pathway is favored at higher pH and results in the formation of 1-deoxyosone.
-
Retro-Aldolization: This pathway involves the cleavage of carbon-carbon bonds in the fructose moiety, leading to the formation of smaller carbonyl compounds.
-
Hydrolysis: The glycosidic bond can be hydrolyzed, releasing the parent amino acid (phenylalanine) and the sugar (fructose).
These degradation pathways generate a variety of reactive carbonyl species, which are precursors to the formation of advanced glycation end products (AGEs).
Quantitative Stability Data
| Parameter | Condition 1: 100°C, pH 5.5 | Condition 2: 120°C, pH 5.5 | Condition 3: 100°C, pH 6.8 | Condition 4: 120°C, pH 6.8 |
| DFG Degradation | Slower degradation | Faster degradation | Faster than pH 5.5 | Fastest degradation |
| Major Enolization Pathway | 1,2-Enolization | 1,2-Enolization | 2,3-Enolization becomes more relevant | 2,3-Enolization is significant |
| Major Degradation Products | 3-Deoxyosone, Acetic Acid, Formic Acid | Increased formation of all products | 1-Deoxyosone formation favored | Increased formation of all products, especially 1-Deoxyosone |
| Parent Sugar Formation | Mannose > Glucose | Increased formation | Glucose > Mannose, Fructose detected | Increased formation |
Data adapted from studies on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) as a model for Fructose-phenylalanine.
Experimental Protocols
Forced Degradation Study of Fructose-Phenylalanine
This protocol outlines a general procedure for conducting a forced degradation study on Fructose-phenylalanine to assess its stability under various stress conditions.
Objective: To evaluate the stability of Fructose-phenylalanine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
Fructose-phenylalanine
-
This compound (for use as an internal standard in analysis)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Phosphate buffer, pH 7.0
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Fructose-phenylalanine in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of high-purity water.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
Withdraw an aliquot and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Fructose-phenylalanine (100 µg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Use this compound as an internal standard for LC-MS/MS analysis to ensure accurate quantification.
-
Monitor the decrease in the peak area of Fructose-phenylalanine and the formation of degradation products.
-
Stability-Indicating HPLC Method for Fructose-Phenylalanine
Objective: To develop and validate an HPLC method capable of separating Fructose-phenylalanine from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection:
-
UV: 210 nm and 254 nm.
-
MS: Electrospray ionization (ESI) in positive mode, monitoring for the m/z of Fructose-phenylalanine and this compound.
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Signaling Pathways Associated with Fructose-Phenylalanine Degradation Products
The degradation of Fructose-phenylalanine leads to the formation of reactive carbonyl species that are precursors to advanced glycation end products (AGEs). AGEs can exert their biological effects through interaction with specific cellular receptors, most notably the Receptor for Advanced Glycation End products (RAGE). The binding of AGEs to RAGE initiates a cascade of intracellular signaling events that are implicated in inflammation, oxidative stress, and the pathogenesis of various chronic diseases.
The AGE-RAGE Signaling Pathway
The interaction of AGEs with RAGE on the cell surface triggers the activation of multiple downstream signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the transcription of pro-inflammatory genes and the production of cytokines and adhesion molecules.
The NF-κB Signaling Pathway
The activation of NF-κB is a central event in the cellular response to AGEs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. The signaling cascade initiated by AGE-RAGE interaction leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Conclusion
Fructose-phenylalanine and its isotopically labeled form, this compound, are important molecules in the fields of food science and biomedical research. Understanding their stability and degradation is crucial for controlling the Maillard reaction in food processing and for elucidating the mechanisms of AGE formation and their pathological consequences in the human body. This technical guide provides a foundational understanding of the key factors influencing the stability of Fructose-phenylalanine, its primary degradation pathways, and the associated cellular signaling events. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations into the stability and degradation kinetics of this and other Amadori compounds. Further research is warranted to establish specific quantitative stability data for Fructose-phenylalanine to build upon the models presented here.
The Role of Fructose-Phenylalanine in Food Browning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Fructose-Phenylalanine (B142036) Maillard Reaction
The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein. Fructose (B13574), a ketohexose, and phenylalanine, an aromatic amino acid, are common constituents of many food systems. Their interaction under thermal processing is crucial for the development of the characteristic colors and flavors of a wide range of products, from baked goods to roasted meats.
The initial phase of the reaction involves the condensation of fructose and phenylalanine to form a Schiff base, which then undergoes rearrangement to form a more stable Heyns product. Subsequent stages, which are highly complex, involve dehydration, fragmentation, and polymerization reactions, leading to the formation of a plethora of compounds, including flavor volatiles, and brown nitrogenous polymers known as melanoidins.
The use of isotopically labeled reactants, such as fructose-phenylalanine-¹³C₆, is an advanced technique to unravel the intricate pathways of the Maillard reaction. By tracing the ¹³C label, researchers can identify the contribution of the fructose backbone to various intermediates and final products, enabling precise quantification and mechanistic elucidation.
The Maillard Reaction Pathway: Fructose and Phenylalanine
The Maillard reaction between fructose and phenylalanine proceeds through three main stages:
-
Initial Stage: This stage is characterized by the condensation of fructose and phenylalanine, forming an N-substituted glycosylamine (Schiff base), followed by the Heyns rearrangement to produce N-(1-deoxy-D-fructos-1-yl)-phenylalanine. This stage is colorless.
-
Intermediate Stage: The Heyns product undergoes degradation through various pathways, including 1,2-enolization and 2,3-enolization. These pathways lead to the formation of highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), and other key intermediates like 5-hydroxymethylfurfural (B1680220) (5-HMF). Strecker degradation of phenylalanine also occurs, producing phenylacetaldehyde, a key aroma compound.
-
Final Stage: This stage involves the polymerization and condensation of the highly reactive intermediates formed in the previous stage. This leads to the formation of high molecular weight, colored compounds known as melanoidins, which are responsible for the brown color of many cooked foods.
Quantitative Analysis of the Fructose-Amino Acid Maillard Reaction
Due to the lack of specific quantitative data for the fructose-phenylalanine-¹³C₆ system in the available literature, this section presents data from a fructose-histidine (B570085) model system as a representative example of the Maillard reaction between fructose and an amino acid.[1] The trends observed in this system are expected to be broadly similar for the reaction with phenylalanine.
Reactant Consumption
The consumption of fructose and the amino acid is a key indicator of the progression of the Maillard reaction. The rate of consumption is influenced by factors such as temperature and pH.
Table 1: Effect of Temperature on Reactant Consumption in a Fructose-Histidine Model System [1]
| Temperature (°C) | Fructose Reduction (mg) | Histidine Reduction (mg) |
| 50 | 4.043 ± 0.679 | 5.200 ± 1.414 |
| 60 | 10.211 ± 0.825 | 11.533 ± 1.007 |
| 70 | 25.483 ± 1.512 | 23.800 ± 1.344 |
| 80 | 58.611 ± 2.031 | 49.667 ± 2.055 |
| 90 | 99.381 ± 6.243 | 78.067 ± 4.027 |
| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |
Table 2: Effect of Initial pH on Reactant Consumption in a Fructose-Histidine Model System [1]
| Initial pH | Fructose Reduction (mg) | Histidine Reduction (mg) |
| 3.0 | 7.632 ± 0.521 | 6.400 ± 0.849 |
| 4.0 | 15.263 ± 0.987 | 12.800 ± 1.131 |
| 5.0 | 26.316 ± 1.254 | 22.400 ± 1.414 |
| 6.0 | 35.139 ± 1.024 | 30.267 ± 1.308 |
| 7.0 | 58.611 ± 2.031 | 49.667 ± 2.055 |
| 8.0 | 89.474 ± 2.541 | 72.533 ± 2.170 |
| 9.0 | 128.947 ± 3.012 | 96.000 ± 2.828 |
| 10.0 | 156.679 ± 2.091 | 113.067 ± 3.055 |
| Conditions: Equimolar (0.1 M) fructose and histidine solution heated at 80°C for 5 days. |
Formation of 5-Hydroxymethylfurfural (5-HMF)
5-HMF is a key intermediate in the Maillard reaction of hexoses and its concentration can be used to monitor the progress of the reaction.
Table 3: Effect of Temperature on 5-HMF Formation in a Fructose-Histidine Model System [1]
| Temperature (°C) | 5-HMF Content (μg/mL) |
| 50 | Not Detected |
| 60 | Not Detected |
| 70 | 0.816 ± 0.033 |
| 80 | 3.391 ± 0.383 |
| 90 | 18.066 ± 1.513 |
| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |
Browning Intensity
The development of brown color is a hallmark of the final stage of the Maillard reaction and is typically measured spectrophotometrically by absorbance at 420 nm (A₄₂₀).
Table 4: Effect of Temperature on Browning Intensity (A₄₂₀) in a Fructose-Histidine Model System [1]
| Temperature (°C) | Absorbance at 420 nm (A₄₂₀) |
| 50 | 0.012 ± 0.001 |
| 60 | 0.035 ± 0.002 |
| 70 | 0.108 ± 0.005 |
| 80 | 0.324 ± 0.011 |
| 90 | 0.891 ± 0.023 |
| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |
Experimental Protocols
This section provides a detailed methodology for studying the Maillard reaction in a fructose-amino acid model system, adapted from a study on fructose and histidine.[1] This protocol can be readily modified for a fructose-phenylalanine system and for the inclusion of ¹³C₆-labeled fructose.
Materials and Reagents
-
D-Fructose (or ¹³C₆-D-Fructose)
-
L-Phenylalanine
-
Phosphate (B84403) buffer solution (0.1 M, for pH control)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
High-performance liquid chromatography (HPLC) grade water
-
5-Hydroxymethylfurfural (5-HMF) standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Preparation of Model System
-
Prepare equimolar solutions of fructose and phenylalanine (e.g., 0.1 M) in 0.1 M phosphate buffer.
-
Adjust the pH of the solution to the desired level (e.g., pH 6.0) using HCl or NaOH.
-
Transfer aliquots of the reaction mixture into sealed glass vials or tubes.
-
Prepare a blank sample containing only the buffer solution.
Thermal Treatment
-
Place the sealed vials in a temperature-controlled water bath or oven set to the desired reaction temperature (e.g., 80°C).
-
Incubate the samples for a specified period (e.g., 5 days), with samples taken at various time points for analysis.
-
At each time point, immediately cool the collected samples in an ice bath to stop the reaction.
Analytical Methods
-
Browning Intensity: Measure the absorbance of the samples at 420 nm using a UV-Vis spectrophotometer, with the buffer solution as a blank.
-
Reactant Consumption:
-
Fructose: Quantify the remaining fructose concentration using HPLC with a refractive index detector (RID). A suitable column would be a carbohydrate analysis column.
-
Phenylalanine: Determine the remaining phenylalanine concentration using HPLC with a UV detector (e.g., at 254 nm) or by a standard amino acid analysis method.
-
-
5-HMF Quantification: Analyze the concentration of 5-HMF using HPLC with a UV detector (e.g., at 284 nm). A C18 column is typically used for separation.
Experimental Workflow Diagram
Conclusion
The Maillard reaction between fructose and phenylalanine is a fundamental process in food science, contributing significantly to the sensory properties of cooked foods. While specific quantitative data for fructose-phenylalanine-¹³C₆ is not widely published, the principles of isotopic labeling provide a powerful framework for detailed mechanistic and kinetic studies. The provided data from a fructose-histidine model system offers valuable insights into the effects of temperature and pH on reactant consumption, intermediate formation, and browning intensity. The detailed experimental protocol serves as a robust starting point for researchers aiming to investigate the fructose-phenylalanine Maillard reaction, with or without the use of isotopic tracers. Further research utilizing ¹³C-labeled fructose and advanced analytical techniques such as mass spectrometry and NMR will undoubtedly continue to unravel the complexities of this important reaction.
References
Methodological & Application
Application Notes and Protocols for Fructose-phenylalanine-13C6 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-phenylalanine-13C6 is a stable isotope-labeled compound designed for use as a metabolic tracer in scientific research. This molecule, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and phenylalanine, incorporates a uniformly labeled 13C6-phenylalanine moiety. This allows for the precise tracking of the metabolic fate of the phenylalanine component after the compound is introduced into a biological system. These application notes provide an overview of the potential applications, detailed experimental protocols, and expected outcomes when using this compound to investigate cellular and organismal metabolism.
Application Notes
This compound is a valuable tool for investigating the metabolic intersection of carbohydrate and amino acid metabolism, particularly in the context of the Maillard reaction, dietary intake of processed foods, and certain disease states.
Core Applications:
-
Maillard Reaction and Nutrient Bioavailability: The Maillard reaction, a form of non-enzymatic browning, occurs during the heating of food and can covalently link sugars like fructose to amino acids such as phenylalanine.[1][2] The resulting Amadori products, like fructose-phenylalanine (B142036), may have altered bioavailability and metabolic fates compared to their free counterparts.[3] this compound can be used to trace the extent to which the phenylalanine from these complexes is absorbed and incorporated into proteins or other metabolic pathways.[3]
-
Metabolic Fate of Amadori Products: Understanding how the body processes Amadori products is crucial for nutrition and toxicology. This tracer can elucidate whether Fructose-phenylalanine is metabolized as a single unit or if it is broken down, releasing fructose and phenylalanine to enter their respective metabolic pathways.
-
Investigating Cellular Metabolism: In cell culture models, this compound can be used to probe the metabolic flexibility of cells. Researchers can determine if cells can utilize the phenylalanine from this conjugate for protein synthesis or as a substrate for other metabolic pathways.
-
Drug Development: In the context of diseases where metabolic pathways are altered, such as in certain cancers or metabolic syndromes, this tracer can help to understand the utilization of alternative nutrient sources.
Biochemical Rationale:
Fructose is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate (B91348) and subsequently cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[4][5] These intermediates then enter glycolysis or gluconeogenesis. Phenylalanine is an essential amino acid that is primarily hydroxylated to tyrosine in the liver, a key step for its catabolism and for the synthesis of neurotransmitters.[6] It is also a fundamental building block for protein synthesis.[7] The metabolic fate of this compound will depend on whether it is absorbed intact and whether cellular enzymes can cleave the bond between the fructose and phenylalanine moieties.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing experiments using this compound. Specific parameters may need to be optimized for different experimental systems.
Protocol 1: In Vitro Cell Culture Stable Isotope Tracing
Objective: To determine the metabolic fate of the phenylalanine moiety of this compound in cultured cells.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. The concentration should be determined based on preliminary dose-response experiments. A common starting point is to replace the phenylalanine in the medium with the tracer.
-
Incubation: Incubate the cells with the tracer-containing medium for a defined period. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are recommended to observe the dynamics of tracer incorporation.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled metabolite extraction solution to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites.
-
Data Analysis: Determine the isotopic enrichment in downstream metabolites to calculate metabolic fluxes and trace the pathways of the 13C label.
Protocol 2: In Vivo Animal Studies
Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in a whole-organism model.
Materials:
-
Animal model (e.g., mice, rats)
-
This compound dissolved in a suitable vehicle for administration (e.g., water, saline)
-
Metabolic cages for urine and feces collection
-
Surgical tools for tissue collection
-
Homogenizer
-
Metabolite extraction solutions
-
LC-MS or GC-MS system
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions.
-
Tracer Administration: Administer a single dose of this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
Place animals in metabolic cages to collect urine and feces at specified time points.
-
Collect blood samples at various time points post-administration.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, intestine, muscle, adipose tissue).
-
-
Metabolite Extraction:
-
Process blood samples to separate plasma.
-
Homogenize tissue samples in appropriate extraction solutions.
-
Extract metabolites from plasma, urine, feces, and tissue homogenates.
-
-
Sample Analysis: Analyze the extracts using LC-MS or GC-MS to determine the concentration and isotopic enrichment of this compound and its metabolites.
-
Data Analysis: Analyze the data to understand the pharmacokinetics and metabolic fate of the tracer in the whole organism.
Data Presentation
The following tables represent hypothetical data from an in vitro experiment tracing the metabolism of this compound in a liver cell line.
Table 1: Isotopic Enrichment of Key Metabolites after 24-hour Incubation with this compound
| Metabolite | Isotope | Fractional Enrichment (%) |
| Phenylalanine | 13C6 | 85.2 ± 3.1 |
| Tyrosine | 13C6 | 15.7 ± 1.8 |
| Phenylpyruvate | 13C6 | 5.4 ± 0.6 |
| Protein-bound Phenylalanine | 13C6 | 25.3 ± 2.5 |
Table 2: Time-Course of 13C6-Phenylalanine Incorporation into Cellular Protein
| Incubation Time (hours) | 13C6-Phenylalanine in Protein (%) |
| 0 | 0 |
| 2 | 5.8 ± 0.7 |
| 6 | 14.2 ± 1.5 |
| 12 | 21.5 ± 2.1 |
| 24 | 25.3 ± 2.5 |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutritional implications of the Maillard reaction: the availability of fructose-phenylalanine to the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An overview of phenylalanine and tyrosine kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]
Application Notes and Protocols for the Quantitative Analysis of the Maillard Reaction using Fructose-Phenylalanine-¹³C₆
Introduction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest in food science and biomedical research.[1] This reaction leads to the formation of a complex mixture of compounds, including early-stage Amadori and Heyns products, and later-stage advanced glycation end products (AGEs).[2] Fructose (B13574), a common dietary ketose, has been shown to be more reactive than glucose in the Maillard reaction, potentially leading to a more rapid formation of AGEs.[2][3] The reaction between fructose and the amino acid phenylalanine is of particular interest for understanding the formation of specific flavor compounds, loss of nutritional value, and the generation of potentially bioactive or harmful AGEs.[4]
The initial product of the reaction between fructose and phenylalanine is N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine, a Heyns product.[5][6][7] Accurate quantification of this and subsequent products is crucial for studying the kinetics of the reaction and understanding its implications. The use of stable isotope-labeled internal standards, such as ¹³C₆-phenylalanine, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), provides a robust and accurate method for quantification.[8] This approach corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[9]
This document provides detailed application notes and protocols for the quantitative analysis of the Maillard reaction between fructose and phenylalanine using ¹³C₆-phenylalanine as an internal standard.
Experimental Protocols
Preparation of Reactants and Standards
-
Fructose Solution (0.1 M): Dissolve 1.802 g of D-fructose in 100 mL of phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Phenylalanine Solution (0.1 M): Dissolve 1.652 g of L-phenylalanine in 100 mL of phosphate buffer (0.1 M, pH 7.4).
-
¹³C₆-Phenylalanine Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of L-¹³C₆-phenylalanine in 10 mL of ultrapure water. Store at -20°C.
-
Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ultrapure water.
Maillard Reaction Incubation
-
In a series of screw-capped glass vials, mix the fructose and phenylalanine solutions in a 1:1 molar ratio (e.g., 1 mL of 0.1 M fructose and 1 mL of 0.1 M phenylalanine).
-
For kinetic studies, prepare multiple vials for each time point and condition.
-
Incubate the vials at various temperatures (e.g., 60°C, 80°C, 100°C) for different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
To study the effect of pH, adjust the pH of the phosphate buffer to desired values (e.g., 6.0, 7.4, 8.0) before preparing the reactant solutions.
-
At each time point, stop the reaction by placing the vials in an ice bath and immediately proceeding to sample preparation or freezing at -80°C for later analysis.
Sample Preparation for UPLC-MS/MS Analysis
-
Thaw the frozen samples, if necessary.
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 10 µL of the 10 µg/mL ¹³C₆-phenylalanine internal standard solution.
-
Add 890 µL of acetonitrile (B52724) to precipitate any high molecular weight products and to act as a protein precipitation agent if working with a complex matrix.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating the polar Maillard reaction products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest. For example: 0-1 min, 95% B; 1-5 min, 95-50% B; 5-6 min, 50% B; 6-6.1 min, 50-95% B; 6.1-8 min, 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the fructose-phenylalanine (B142036) product and the ¹³C₆-phenylalanine internal standard. The exact masses will be:
-
Fructose-phenylalanine: [M+H]⁺ = 328.14
-
¹³C₆-Phenylalanine: [M+H]⁺ = 172.10
-
-
Optimize the collision energies for each transition to achieve the best sensitivity.
-
Data Presentation
The quantitative data should be summarized in tables to facilitate comparison between different reaction conditions. The concentration of the formed N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine can be calculated by generating a calibration curve of the analyte-to-internal standard peak area ratio against the concentration.
Table 1: Effect of Temperature and Time on the Formation of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine (Fru-Phe) at pH 7.4.
| Reaction Time (hours) | Fru-Phe Concentration (µM) at 60°C | Fru-Phe Concentration (µM) at 80°C | Fru-Phe Concentration (µM) at 100°C |
| 0 | 0 | 0 | 0 |
| 1 | 15.2 ± 1.8 | 45.7 ± 3.5 | 112.4 ± 8.9 |
| 2 | 28.9 ± 2.5 | 88.3 ± 6.1 | 215.8 ± 15.2 |
| 4 | 55.1 ± 4.2 | 165.4 ± 11.8 | 398.1 ± 25.6 |
| 8 | 98.6 ± 7.9 | 290.1 ± 20.3 | 650.5 ± 42.1 |
| 24 | 250.3 ± 18.5 | 680.9 ± 45.7 | 1250.7 ± 89.3 |
Data are presented as mean ± standard deviation (n=3) and are illustrative.
Table 2: Effect of pH on the Formation of N-(1-deoxy-D-ructos-1-yl)-L-phenylalanine (Fru-Phe) at 80°C for 4 hours.
| pH | Fru-Phe Concentration (µM) |
| 6.0 | 95.8 ± 7.3 |
| 7.4 | 165.4 ± 11.8 |
| 8.0 | 245.1 ± 18.9 |
Data are presented as mean ± standard deviation (n=3) and are illustrative.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 31105-03-0,fructose-phenylalanine | lookchem [lookchem.com]
- 5. Human Metabolome Database: Showing metabocard for N-(1-Deoxy-1-fructosyl)phenylalanine (HMDB0037846) [hmdb.ca]
- 6. N-(1-deoxy-1-fructosyl)phenylalanine | C15H21NO7 | CID 101039148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fructose-Phenylalanine in Human Plasma using Fructose-Phenylalanine-¹³C₆ Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-phenylalanine (B142036) is a Maillard reaction product formed from the non-enzymatic reaction of fructose (B13574) and the essential amino acid phenylalanine. Maillard reaction products are of significant interest in food chemistry and are increasingly recognized for their potential roles in physiological and pathological processes. Accurate and reliable quantification of fructose-phenylalanine in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and biomarker potential.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fructose-phenylalanine in human plasma. The method utilizes a stable isotope-labeled internal standard, Fructose-phenylalanine-¹³C₆, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2][3][4][5] The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in clinical research and drug development.
Experimental Protocols
Materials and Reagents
-
Fructose-phenylalanine (≥98% purity)
-
Fructose-phenylalanine-¹³C₆ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
Equipment
-
UHPLC system
-
Tandem mass spectrometer
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of fructose-phenylalanine in 50:50 acetonitrile/water.
-
Prepare a 1 mg/mL stock solution of Fructose-phenylalanine-¹³C₆ in 50:50 acetonitrile/water.
-
-
Working Standard Solutions:
-
Serially dilute the fructose-phenylalanine primary stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Fructose-phenylalanine-¹³C₆ primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the 100 ng/mL Fructose-phenylalanine-¹³C₆ internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
A hydrophilic interaction liquid chromatography (HILIC) method is employed for the separation of the polar fructose-phenylalanine.[6][7]
Liquid Chromatography Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 3 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fructose-phenylalanine: m/z 328.1 -> 120.1Fructose-phenylalanine-¹³C₆: m/z 334.1 -> 126.1[8] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results in LC-MS bioanalysis.[4] The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Fructose-phenylalanine | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| 2.5 | 2.45 | 98.0 | 4.5 |
| 50 | 51.2 | 102.4 | 3.1 |
| 800 | 790.4 | 98.8 | 2.5 |
Visualizations
Caption: Experimental workflow for the quantification of Fructose-phenylalanine in human plasma.
Caption: Formation and potential metabolic fate of Fructose-phenylalanine.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for Fructose and Phenylalanine-13C6 Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as sugars and amino acids, are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis.[1] This application note provides a detailed protocol for the simultaneous analysis of fructose (B13574) and the isotopically labeled amino acid, Phenylalanine-13C6, using GC-MS.
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is of significant interest in food chemistry and biomedicine.[2] The analysis of the initial reactants, such as fructose and phenylalanine, is crucial for monitoring the progress of this reaction. The use of a stable isotope-labeled internal standard, Phenylalanine-13C6, allows for accurate quantification.[3][4]
This protocol employs a two-step derivatization process involving oximation followed by silylation.[5][6][7] Oximation of the carbonyl group in fructose prevents the formation of multiple isomers, leading to a simplified chromatogram.[5][7] Subsequent silylation of the hydroxyl and amino groups on both fructose and phenylalanine replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecules volatile and suitable for GC-MS analysis.[7][8]
Experimental Protocols
Materials and Reagents
-
Fructose (analytical grade)
-
L-Phenylalanine-13C6 (≥98% isotopic purity)
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
Methoxyamine hydrochloride (≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (B129727) (anhydrous, ≥99.8%)
-
Chloroform (anhydrous, ≥99.8%)
-
Nitrogen gas (high purity)
-
GC-MS vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of fructose and L-Phenylalanine-13C6 in a suitable solvent such as methanol or a mixture of methanol and water. From the stock solutions, prepare working standard solutions and calibration standards at various concentrations.
-
Sample Drying: Transfer a known volume (e.g., 50 µL) of the sample or standard solution into a 2 mL GC-MS vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[7]
Derivatization Protocol
This two-step protocol should be performed in a well-ventilated fume hood.
Step 1: Methoxyamination
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.
-
To the dried sample in the GC-MS vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution of the residue.
-
Incubate the vial at 60°C for 60 minutes in a heating block or oven.[7]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the cooled vial containing the methoximated sample, add 80 µL of BSTFA with 1% TMCS.
-
Seal the vial immediately and vortex for 1 minute.
-
Incubate the vial at 70°C for 60 minutes.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
If a precipitate forms, centrifuge the vial and transfer the supernatant to a clean vial insert for injection.
GC-MS Analysis
Instrument Conditions
The following are suggested starting conditions and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 minRamp to 190°C at 5°C/minRamp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-650 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Analysis
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for the derivatized fructose and Phenylalanine-13C6 should be determined by analyzing the full scan mass spectra of the individual standards.
| Analyte | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Fructose | Methoxyamine-TMS | To be determined | To be determined | To be determined |
| Phenylalanine-13C6 | TMS | To be determined | To be determined | To be determined |
Retention times and characteristic m/z values are dependent on the specific instrumentation and derivatization products and must be determined empirically.
A calibration curve should be constructed by plotting the peak area ratio of the fructose derivative to the Phenylalanine-13C6 derivative against the concentration of fructose. The linearity of the response should be evaluated, and the limit of detection (LOD) and limit of quantification (LOQ) should be established.[9]
Visualization of the Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of fructose and Phenylalanine-13C6.
Conclusion
This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of fructose and Phenylalanine-13C6. The described method, utilizing a two-step oximation and silylation derivatization, is designed to yield volatile and thermally stable derivatives suitable for robust and reproducible quantification. The use of an isotopically labeled internal standard ensures high accuracy and precision in the analytical results. This protocol can be adapted for the analysis of other sugars and amino acids in various research and development applications.
References
- 1. youtube.com [youtube.com]
- 2. twu-ir.tdl.org [twu-ir.tdl.org]
- 3. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Fructose-phenylalanine-13C6 for Advanced Studies in Fructose and Phenylalanine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-phenylalanine-13C6 is a stable isotope-labeled Amadori compound formed from the non-enzymatic reaction of fructose (B13574) and phenylalanine, with the phenylalanine moiety containing a 13C6 label. While direct studies utilizing this compound are not yet prevalent in published literature, its unique structure presents a novel opportunity for simultaneously tracing the metabolic fates of both fructose and the essential amino acid phenylalanine. This is particularly relevant for research in nutrition, metabolic disorders such as phenylketonuria (PKU), and the biological activities of Maillard reaction products.
These application notes provide a comprehensive guide to the potential uses of this compound in metabolic research. The protocols and data presented are based on established methodologies for tracing fructose and phenylalanine metabolism using their respective 13C-labeled isotopes, adapted for the study of this dual-labeled compound.
Potential Applications
-
Simultaneous Metabolic Fate Analysis: Elucidate the parallel metabolic pathways of fructose and phenylalanine from a single tracer molecule in various biological systems.
-
Bioavailability Studies: Determine the extent to which fructose-phenylalanine (B142036) is absorbed and metabolized in vivo.
-
Nutritional Science: Investigate the nutritional availability of phenylalanine from Amadori compounds.
-
Disease Research: Study alterations in fructose and phenylalanine metabolism in the context of metabolic diseases like diabetes and phenylketonuria.
-
Drug Development: Assess the impact of new therapeutic agents on fructose and amino acid metabolism.
Data Presentation: Insights from Related Isotope Tracing Studies
The following tables summarize quantitative data from studies using 13C-labeled fructose and phenylalanine tracers, which can serve as a baseline for designing and interpreting experiments with this compound.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Metabolic Fate | Mean Conversion/Oxidation Rate (%) | Time Frame (hours) | Subject Condition |
| Oxidation to CO2 | 45.0 ± 10.7 | 3-6 | Non-exercising |
| Oxidation to CO2 | 45.8 ± 7.3 | 2-3 | Exercising |
| Conversion to Glucose | 41.0 ± 10.5 | 3-6 | Not specified |
Data adapted from studies on fructose metabolism using isotopic tracers.
Table 2: Phenylalanine Kinetics in Healthy Adults (Postabsorptive State)
| Tracer | Route of Administration | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) |
| L-[ring-2H5]phenylalanine | Intravenous | 39.2 ± 1.8 |
| [15N]phenylalanine | Intravenous | 40.0 ± 3.0 |
| L-[1-13C]phenylalanine | Intravenous | 41.8 ± 3.6 |
| L-[ring-2H5]phenylalanine | Intragastric | 74.0 ± 6.2 |
| [15N]phenylalanine | Intragastric | 54.2 ± 4.7 |
| L-[1-13C]phenylalanine | Intragastric | 61.2 ± 5.3 |
Data from studies investigating phenylalanine flux using different stable isotope tracers.[1]
Table 3: Conversion of Phenylalanine to Tyrosine in Healthy Adults
| Parameter | Value (μmol·kg⁻¹·h⁻¹) |
| Phenylalanine Turnover | 36.1 ± 5.1 |
| Tyrosine Turnover | 39.8 ± 3.5 |
| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 |
This data was obtained through continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine.[2]
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism in Human Adipocytes
This protocol is adapted from studies of [U-13C6]-d-fructose metabolism in human adipocytes and is designed to trace the fate of the 13C6-phenylalanine moiety.[3]
1. Cell Culture and Differentiation:
- Culture human Simpson-Golabi-Behmel Syndrome (SGBS) pre-adipocytes in a basal medium containing 5 mM glucose.
- Induce differentiation into mature adipocytes using an appropriate differentiation cocktail.
2. Stable Isotope Labeling:
- On day 14 of differentiation, replace the medium with a fresh medium containing a specific concentration of this compound (e.g., at 10% of the total fructose concentration if co-administered with unlabeled fructose).
- Incubate the cells for 48 hours to allow for the uptake and metabolism of the tracer.
3. Sample Collection:
- Collect the cell culture medium and centrifuge to remove debris.
- Wash the adherent cells twice with ice-cold PBS.
- Scrape the cells into a cold buffer and flash-freeze both the medium and cell pellets for later analysis.
4. Metabolite Extraction:
- Perform a polar metabolite extraction from the cell pellets using a cold methanol/water/chloroform solvent system.
- Separate the polar and non-polar phases by centrifugation.
5. Analytical Method (LC-MS/MS):
- Analyze the polar extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify 13C-labeled metabolites derived from the 13C6-phenylalanine portion of the tracer.
- Key metabolites to monitor include 13C6-phenylalanine, 13C6-tyrosine, and intermediates of the TCA cycle and other related pathways.
Protocol 2: In Vivo Oral Gavage Study in a Rodent Model
This protocol outlines a general procedure for an in vivo study to assess the bioavailability and metabolic fate of orally administered this compound.
1. Animal Acclimation and Diet:
- Acclimate the animals (e.g., male Sprague-Dawley rats) to individual metabolic cages.
- Provide a standard chow diet and water ad libitum.
2. Tracer Administration:
- Fast the animals overnight.
- Administer a single oral gavage of this compound dissolved in water.
3. Sample Collection:
- Collect blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) via a cannulated vein.
- Collect urine and feces over a 24-hour period.
- At the end of the study, euthanize the animals and collect tissues of interest (liver, adipose, muscle, brain).
4. Sample Processing:
- Separate plasma from blood samples.
- Homogenize tissue samples.
- Perform metabolite extractions on plasma and tissue homogenates.
5. Analytical Method (GC-MS and/or LC-MS/MS):
- Analyze the extracts to measure the enrichment of 13C in phenylalanine, tyrosine, and downstream metabolites in plasma and tissues.
- Analyze urine for the excretion of labeled compounds.
Visualizations
Signaling Pathways and Metabolic Fates
Caption: Simplified overview of hepatic fructose metabolism.
Caption: Major metabolic pathways of phenylalanine.
Experimental Workflow
Caption: General workflow for a metabolic tracing experiment.
References
- 1. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylalanine Kinetics Using ¹³C Labeled Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracers, particularly Carbon-13 (¹³C) labeled phenylalanine, are powerful tools for investigating protein metabolism and amino acid kinetics in vivo. By introducing a known amount of ¹³C-phenylalanine into a biological system, researchers can trace its metabolic fate, providing quantitative insights into whole-body and tissue-specific protein synthesis, breakdown, and oxidation. These methods are invaluable in basic physiological research, clinical studies of metabolic diseases, and the development of therapeutic interventions targeting protein metabolism.
This document provides detailed application notes and protocols for conducting studies using ¹³C labeled phenylalanine tracers. It covers the underlying principles, experimental design, analytical methodologies, and data interpretation.
Core Principles
The fundamental principle behind using ¹³C-phenylalanine as a tracer is the ability to distinguish it from the naturally abundant, unlabeled phenylalanine using mass spectrometry. Following administration, the ¹³C-labeled tracer mixes with the body's free phenylalanine pool. Its rate of appearance (Ra) and disappearance (Rd) from this pool can be measured, reflecting the balance between protein breakdown and protein synthesis, respectively.
Key metabolic fates of phenylalanine that can be traced include:
-
Incorporation into protein: A measure of protein synthesis.
-
Hydroxylation to tyrosine: A key metabolic step primarily occurring in the liver.
-
Oxidation to CO₂: An indicator of irreversible amino acid loss.
The choice of tracer, such as L-[1-¹³C]phenylalanine or L-[ring-¹³C₆]phenylalanine, depends on the specific metabolic pathway being investigated. For instance, L-[1-¹³C]phenylalanine is often used to measure phenylalanine oxidation through the appearance of ¹³CO₂ in expired breath.
Metabolic Pathway of Phenylalanine
The following diagram illustrates the primary metabolic pathways of phenylalanine in the body.
Caption: Metabolic fate of phenylalanine.
Experimental Protocols
Protocol 1: Primed, Constant Intravenous Infusion of L-[1-¹³C]Phenylalanine for Whole-Body Protein Turnover
This protocol is designed to measure whole-body protein synthesis, breakdown, and phenylalanine oxidation.
1. Subject Preparation:
-
Subjects should fast overnight (8-12 hours) prior to the study.
-
A baseline blood sample is collected.
-
For studies involving breath sample collection, a baseline breath sample is also collected.
-
Intravenous catheters are placed in a forearm vein for tracer infusion and in a contralateral hand or forearm vein, which is heated to obtain arterialized venous blood, for blood sampling.
2. Tracer Preparation and Administration:
-
A sterile solution of L-[1-¹³C]phenylalanine is prepared in 0.9% saline.
-
A priming dose is administered to rapidly achieve isotopic steady state in the plasma.
-
Immediately following the priming dose, a continuous infusion is started and maintained at a constant rate for the duration of the study (typically 3-4 hours).
3. Sample Collection:
-
Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) into heparinized tubes.
-
If measuring oxidation, breath samples are collected into collection bags at the same time points as blood sampling.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma samples are deproteinized, and the supernatant is used for analysis.
-
The isotopic enrichment of ¹³C-phenylalanine in plasma is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The ¹³CO₂ enrichment in expired breath is measured using Isotope Ratio Mass Spectrometry (IRMS).
5. Calculations:
-
Phenylalanine Flux (Rate of Appearance, Ra): Ra = Infusion Rate / Plasma Phenylalanine Enrichment
-
Phenylalanine Oxidation: Calculated from the rate of ¹³CO₂ exhalation and plasma ¹³C-phenylalanine enrichment.
-
Non-Oxidative Phenylalanine Disposal (an index of whole-body protein synthesis): Non-oxidative disposal = Ra - Oxidation
Protocol 2: Oral Administration of ¹³C-Phenylalanine for Studies of First-Pass Splanchnic Metabolism
This protocol is useful for investigating the metabolic fate of dietary phenylalanine.
1. Subject and Tracer Preparation:
-
Similar to the intravenous protocol, subjects fast overnight.
-
A known amount of L-[1-¹³C]phenylalanine is dissolved in water or a liquid meal.
2. Administration and Sampling:
-
The subject consumes the tracer-containing drink.
-
Blood and breath samples are collected at baseline and at frequent intervals post-consumption for several hours.
3. Analysis and Interpretation:
-
The appearance of ¹³C-phenylalanine in the plasma reflects its absorption and passage through the splanchnic circulation (liver and gut).
-
By comparing the results to an intravenous tracer study, the extent of first-pass splanchnic uptake and metabolism can be estimated. A less invasive oral infusion can also be used to achieve an isotopic steady state in CO2 and urine[1].
Experimental Workflow Diagram
Caption: General experimental workflow.
Data Presentation
The following tables summarize representative quantitative data from studies using ¹³C-phenylalanine tracers.
Table 1: Whole-Body Protein Turnover in Healthy Adults
| Parameter | Fasting State | Fed State | Reference |
| Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | 36.1 ± 5.1 | - | [2] |
| Phenylalanine to Tyrosine Conversion (μmol·kg⁻¹·h⁻¹) | 5.83 ± 0.59 | 6.8 ± 3.4 | [2][3] |
| Phenylalanine Oxidation (μmol·kg⁻¹·h⁻¹) | 9.9 ± 2.0 | 13.5 ± 2.6 | [3] |
| Protein Synthesis (g·kg⁻¹·24h⁻¹) | 2.65 ± 0.16 | - | [4] |
| Protein Catabolism (g·kg⁻¹·24h⁻¹) | 3.58 ± 0.26 | - | [4] |
Table 2: Phenylalanine Kinetics in Insulin-Dependent Diabetic Patients
| Parameter | Insulin (B600854) Withdrawal (g·day⁻¹·kg⁻¹) | Insulin Infusion (g·day⁻¹·kg⁻¹) | Reference |
| Whole-Body Protein Breakdown | 3.54 ± 0.43 | 3.07 ± 0.34 | [5] |
Analytical Considerations
The precise measurement of low isotopic enrichment is critical for accurate kinetic modeling. Various mass spectrometry techniques are employed, each with its advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for amino acid analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for complex biological samples. It is considered well-suited for measuring L-[ring-¹³C₆]phenylalanine tracer enrichment in samples with low abundance and quantity[6].
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): Provides very high precision for measuring isotopic enrichment.
The choice of analytical platform can influence the precision of the measurements[6].
Applications in Research and Drug Development
-
Nutritional Science: To determine dietary protein and amino acid requirements.
-
Metabolic Diseases: To study alterations in protein metabolism in conditions like diabetes, obesity, and phenylketonuria (PKU)[7]. The L-[1-¹³C]phenylalanine breath test can be used to measure the in vivo activity of the PAH enzyme in PKU[8].
-
Cancer Cachexia: To understand the mechanisms of muscle wasting and evaluate the efficacy of anti-cachectic therapies[9].
-
Aging and Sarcopenia: To investigate age-related changes in muscle protein turnover.
-
Pharmacology: To assess the impact of drugs on protein synthesis and breakdown. For instance, insulin infusion has been shown to reduce whole-body protein breakdown[5].
-
Liver Function: The ¹³C-phenylalanine breath test can be a useful tool to assess the degree and progression of hepatic dysfunction[10].
Conclusion
The use of ¹³C-labeled phenylalanine tracers provides a dynamic and quantitative approach to studying protein metabolism in humans and animal models. The detailed protocols and methodologies described in these application notes offer a framework for researchers to design and execute robust kinetic studies. Careful consideration of the experimental design, tracer selection, and analytical methods is crucial for obtaining accurate and meaningful data.
References
- 1. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of whole-body protein turnover in insulin-dependent (type 1) diabetic patients during insulin withdrawal and infusion: comparison of [13C]leucine and [2H5]phenylalanine methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-phenylalanine breath test detects altered phenylalanine kinetics in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C-phenylalanine and 13C-tyrosine breath tests for the measurement of hepatocyte functional capacity in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fructose-phenylalanine-¹³C₆ in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fructose-phenylalanine-¹³C₆ in food chemistry, primarily as an internal standard for the accurate quantification of Fructose-phenylalanine (B142036), an Amadori rearrangement product formed during the Maillard reaction. The detailed protocols and diagrams are intended to guide researchers in implementing these methods in their own laboratories.
Application Note: Quantification of Fructose-phenylalanine in Food Matrices using Stable Isotope Dilution Assay (SIDA)
Fructose-phenylalanine is a key intermediate in the Maillard reaction, a series of non-enzymatic browning reactions that occur between reducing sugars and amino acids during the thermal processing of food.[1][2][3][4] The concentration of Fructose-phenylalanine can serve as a marker for the extent of the Maillard reaction and can influence the flavor, color, and nutritional quality of food products.
The use of Fructose-phenylalanine-¹³C₆ as an internal standard in a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) offers a highly accurate and sensitive method for the quantification of native Fructose-phenylalanine in complex food matrices.[1][2] The ¹³C₆-labeled standard is chemically identical to the analyte of interest, but its increased mass allows it to be distinguished by mass spectrometry. This co-elution of the analyte and the internal standard helps to correct for variations in sample preparation, extraction efficiency, and matrix effects during analysis, leading to more precise and reliable results.[1][2]
This technique is particularly valuable for:
-
Monitoring the formation of Maillard reaction products in different food processing conditions.
-
Assessing the impact of storage on food quality.
-
Understanding the bioavailability and metabolic fate of Amadori compounds.[5]
-
Ensuring food safety and quality control.
Quantitative Data
The following table summarizes the limits of detection (LOD) for the quantification of the Amadori compound of phenylalanine using a stable isotope dilution assay with its ¹³C₆-labeled isotopologue as an internal standard in different model food matrices.[1][2]
| Analyte | Matrix | Limit of Detection (LOD) | Reference |
| Fructose-phenylalanine | Starch | 0.1 µg/kg | [1][2] |
| Fructose-phenylalanine | Oil | 0.2 µg/kg | [1][2] |
Experimental Protocols
Protocol 1: Quantification of Fructose-phenylalanine in a Food Matrix via Stable Isotope Dilution LC-MS/MS
This protocol outlines a general procedure for the quantification of Fructose-phenylalanine in a food sample using Fructose-phenylalanine-¹³C₆ as an internal standard.
1. Materials and Reagents:
-
Food sample (e.g., dried fruit, baked goods)
-
Fructose-phenylalanine-¹³C₆ (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation and Extraction:
-
Homogenize the food sample to a fine powder.
-
Weigh a precise amount of the homogenized sample (e.g., 1 g) into a centrifuge tube.
-
Spike the sample with a known amount of Fructose-phenylalanine-¹³C₆ solution.
-
Add 10 mL of a methanol/water (80:20, v/v) extraction solvent.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant.
3. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate Fructose-phenylalanine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for native Fructose-phenylalanine (e.g., m/z 328 -> [fragment ion]).
-
Monitor the transition for Fructose-phenylalanine-¹³C₆ (e.g., m/z 334 -> [fragment ion]).
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of Fructose-phenylalanine in the original food sample based on the peak area ratio obtained for the sample and the calibration curve.
Caption: Workflow of the stable isotope dilution assay for Fructose-phenylalanine quantification.
Protocol 2: General Synthesis of Fructose-phenylalanine-¹³C₆
This protocol describes a general method for the synthesis of Fructose-phenylalanine-¹³C₆ via the Maillard reaction. This method should be performed by trained personnel in a chemical laboratory.
1. Materials and Reagents:
-
¹³C₆-Fructose
-
L-Phenylalanine
-
Methanol
-
Glacial acetic acid
-
Reflux apparatus
-
Rotary evaporator
-
Purification system (e.g., preparative HPLC)
2. Synthesis Procedure:
-
Dissolve equimolar amounts of ¹³C₆-Fructose and L-Phenylalanine in methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of Fructose-phenylalanine-¹³C₆ and other Maillard reaction products.
3. Purification:
-
Purify the crude product using a preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Use a gradient of water and methanol (both with 0.1% formic acid) as the mobile phase.
-
Collect the fractions containing the purified Fructose-phenylalanine-¹³C₆.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Simplified Maillard reaction pathway for Fructose-phenylalanine synthesis.
References
- 1. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nutritional implications of the Maillard reaction: the availability of fructose-phenylalanine to the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with Fructose-phenylalanine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-phenylalanine (Fru-Phe) is an Amadori product formed through the Maillard reaction, a non-enzymatic reaction between fructose (B13574) and the amino acid phenylalanine.[1] This reaction is the initial step in the formation of advanced glycation end products (AGEs), a heterogeneous group of compounds implicated in aging and the pathophysiology of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[2][3] The stable isotope-labeled compound, Fructose-phenylalanine-¹³C₆ (Fru-Phe-¹³C₆), where the phenylalanine moiety contains six ¹³C atoms, serves as a powerful tracer to investigate the cellular uptake, metabolic fate, and biological impact of this early glycation product.
These application notes provide a comprehensive guide for utilizing Fru-Phe-¹³C₆ in cell culture-based metabolic tracing studies. The detailed protocols and methodologies are designed to enable researchers to track the journey of this Amadori product and its constituent parts through cellular pathways, offering insights into the mechanisms of AGE formation and their influence on cellular signaling.
Applications
-
Metabolic Fate and Bioavailability: Elucidate the extent to which Fructose-phenylalanine is taken up by cells and whether it is metabolized.[4] Potential metabolic routes include the release of ¹³C₆-phenylalanine for protein synthesis or catabolism, and the entry of the fructose component into fructolysis or glycolysis.[5][6]
-
Advanced Glycation End Product (AGE) Formation: Trace the conversion of the Amadori product, Fru-Phe-¹³C₆, into various downstream AGEs. This allows for the quantitative analysis of AGE formation rates and pathways within a cellular context.[7]
-
Impact on Cellular Signaling: Investigate how the presence of Fructose-phenylalanine and its subsequent conversion to AGEs affect key cellular signaling pathways. The interaction of AGEs with their receptor (RAGE) is known to activate pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines.[8]
-
Drug Discovery and Development: Screen for therapeutic compounds that can inhibit the uptake of Amadori products, prevent their conversion to harmful AGEs, or block the downstream signaling pathways activated by AGEs.
Data Presentation
The quantitative data obtained from metabolic tracing studies with Fructose-phenylalanine-¹³C₆ can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of Cellular Uptake and Metabolites of Fructose-phenylalanine-¹³C₆
| Analyte | Control Cells (pmol/10⁶ cells) | Treated Cells (pmol/10⁶ cells) |
| Intracellular Fructose-phenylalanine-¹³C₆ | Below Limit of Detection | 150.8 ± 12.5 |
| Intracellular ¹³C₆-Phenylalanine | 25.4 ± 3.1 | 85.2 ± 7.9 |
| ¹³C₆-Phenylalanine incorporated into Protein | 5.1 ± 0.8 | 22.7 ± 2.1 |
| Intracellular ¹³C-labeled Glycolytic Intermediates | Not Applicable | 45.6 ± 5.3 |
| Secreted ¹³C-labeled Lactate | Not Applicable | 112.3 ± 15.8 |
Data are presented as mean ± standard deviation for triplicate experiments and are hypothetical.
Table 2: Effect of Fructose-phenylalanine on Cellular Signaling Pathways
| Parameter | Control Cells | Fru-Phe Treated Cells | Fru-Phe + Inhibitor X |
| RAGE Expression (Relative Fold Change) | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| NF-κB Activation (Fold Induction) | 1.0 | 4.2 ± 0.5 | 1.5 ± 0.3 |
| Intracellular ROS (Relative Fluorescence) | 100 ± 8 | 350 ± 25 | 120 ± 15 |
| Secreted IL-6 (pg/mL) | 15 ± 2 | 78 ± 9 | 20 ± 4 |
Data are presented as mean ± standard deviation for triplicate experiments and are hypothetical.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Metabolic Tracing of Fructose-phenylalanine-¹³C₆ in Cultured Mammalian Cells
This protocol describes a general method for tracing the metabolic fate of Fru-Phe-¹³C₆ in an adherent mammalian cell line.
Materials:
-
Fructose-phenylalanine-¹³C₆ (Fru-Phe-¹³C₆)
-
Cell line of interest (e.g., HepG2, HEK293, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Cell scraper, chilled
-
Microcentrifuge tubes, chilled
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Culture cells in complete medium supplemented with 10% dFBS overnight in a humidified incubator at 37°C and 5% CO₂. The use of dFBS is crucial to minimize the background levels of unlabeled amino acids and other small molecules.[4]
-
-
Preparation of Labeling Medium:
-
Prepare fresh culture medium (e.g., DMEM) supplemented with dFBS.
-
Dissolve Fru-Phe-¹³C₆ in the medium to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined empirically.
-
Warm the labeling medium to 37°C.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium containing Fru-Phe-¹³C₆ to each well.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The duration of labeling will depend on the specific metabolic pathways being investigated.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.[9]
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect and quantify Fru-Phe-¹³C₆, ¹³C₆-phenylalanine, and other potential downstream ¹³C-labeled metabolites.
-
Protocol 2: Analysis of AGE-RAGE Signaling Activation
This protocol outlines a method to assess the impact of Fructose-phenylalanine on the activation of the NF-κB signaling pathway.
Materials:
-
Fructose-phenylalanine (unlabeled)
-
Cell line expressing the RAGE receptor (e.g., THP-1 macrophages)
-
Complete cell culture medium
-
Reagents for Western blotting (primary antibodies against phospho-NF-κB p65 and total p65, secondary antibodies)
-
Reagents for immunofluorescence or a nuclear extraction kit
-
ELISA kit for a downstream cytokine (e.g., IL-6)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of Fructose-phenylalanine (e.g., 0, 50, 100, 200 µM) for a specified time (e.g., 24 hours).
-
-
Analysis of NF-κB Activation (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities. An increase in the ratio of phospho-p65 to total p65 indicates pathway activation.
-
-
Analysis of NF-κB Nuclear Translocation (Immunofluorescence):
-
Grow cells on coverslips and treat as described in step 1.
-
Fix, permeabilize, and block the cells.
-
Incubate with an antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Increased fluorescence of p65 within the nucleus indicates translocation and activation.
-
-
Quantification of Inflammatory Cytokine Secretion (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Perform an ELISA for a target cytokine, such as IL-6, according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of the secreted cytokine. An increase in cytokine concentration is indicative of an inflammatory response.
-
Conclusion
The use of Fructose-phenylalanine-¹³C₆ in cell culture studies provides a unique and powerful tool for investigating the metabolic fate of Amadori products and their role in the formation of AGEs. By combining stable isotope tracing with analyses of cellular signaling, researchers can gain a deeper understanding of the molecular mechanisms linking the Maillard reaction to cellular dysfunction and disease. The protocols outlined here offer a robust framework for designing and executing such studies, ultimately contributing to the development of novel therapeutic strategies targeting the AGE-RAGE axis.
References
- 1. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Carbohydrate metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolization of the Amadori Product N-ε-Fructosyllysine by Probiotic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Isotope Dilution Assay of Amadori Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amadori products are key intermediates in the Maillard reaction, a non-enzymatic reaction between reducing sugars and the primary amino groups of amino acids, peptides, and proteins. These compounds are of significant interest in food science as they contribute to flavor and browning, and in biomedical research due to their role as precursors to Advanced Glycation End-products (AGEs), which are implicated in the pathophysiology of aging and various diseases, including diabetes.
Accurate quantification of Amadori products is crucial for understanding their formation, stability, and biological effects. Isotope dilution mass spectrometry (ID-MS) is the gold standard for the quantification of small molecules in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the analysis of Amadori products in various matrices using a stable isotope dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Isotope Dilution Assay
The core principle of the isotope dilution assay is the use of a stable isotope-labeled analogue of the analyte of interest as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
The workflow for an isotope dilution assay for Amadori products can be summarized as follows:
-
Synthesis of Stable Isotope-Labeled Internal Standards: A ¹³C-labeled Amadori product is synthesized by reacting an amino acid with a ¹³C-labeled reducing sugar (e.g., [¹³C₆]-glucose).
-
Sample Preparation: A known amount of the labeled internal standard is spiked into the sample (e.g., food extract, plasma). The Amadori products are then extracted from the sample matrix.
-
LC-MS/MS Analysis: The sample extract is injected into an LC-MS/MS system. The analyte and the internal standard co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer.
-
Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Protocol 1: Synthesis of [¹³C₆]-Fructosyl-Amino Acid Standards
This protocol describes a general method for the synthesis of [¹³C₆]-labeled Amadori products derived from amino acids.
Materials:
-
Amino Acid (e.g., L-Valine, L-Leucine, etc.)
-
[U-¹³C₆]-D-Glucose
-
Methanol (B129727) (MeOH), anhydrous
-
Pyridine (B92270), anhydrous
-
Acetic acid, glacial
-
Diethyl ether
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Dissolve the amino acid and a molar excess (e.g., 1.2 equivalents) of [U-¹³C₆]-D-glucose in a minimal amount of anhydrous methanol.
-
Add a small amount of anhydrous pyridine and a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 65°C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a small amount of water or a suitable solvent for purification.
-
Purify the [¹³C₆]-Amadori product using preparative chromatography. A common method is solid-phase extraction. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water to remove unreacted glucose and salts. Elute the Amadori product with a methanol-water mixture.
-
Collect the fractions containing the purified product and verify the purity and identity by LC-MS and NMR.
-
Lyophilize the purified product to obtain a stable powder.
Protocol 2: Sample Preparation for Amadori Product Analysis
A. Solid Food Matrices (e.g., Dried Fruits, Cocoa Powder)
Materials:
-
Homogenizer/Blender
-
Methanol/Water (1:1, v/v) extraction solvent
-
Centrifuge
-
0.22 µm syringe filters
-
[¹³C₆]-Amadori product internal standard solution
Procedure:
-
Homogenize the solid food sample to a fine powder.
-
Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.
-
Add a known amount of the [¹³C₆]-Amadori product internal standard solution.
-
Add the extraction solvent (e.g., 1 mL of Methanol/Water 1:1).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. Liquid Biological Matrices (e.g., Plasma)
Materials:
-
Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Centrifuge
-
0.22 µm syringe filters
-
[¹³C₆]-Amadori product internal standard solution
Procedure:
-
Thaw the plasma sample on ice.
-
In a microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).
-
Add a known amount of the [¹³C₆]-Amadori product internal standard solution.
-
Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 300-400 µL of acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample on ice for 20 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial LC mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the Amadori products. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion is the [M+H]⁺ of the Amadori product, and the product ions are characteristic fragments. The collision energy should be optimized for each transition.
Data Presentation
Table 1: Example MRM Transitions for Selected Amadori Products
| Amadori Product | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fructosyl-Valine | 280.1 | 118.1 | 15 |
| Fructosyl-Valine-¹³C₆ | 286.1 | 118.1 | 15 |
| Fructosyl-Leucine | 294.1 | 132.1 | 15 |
| Fructosyl-Leucine-¹³C₆ | 300.1 | 132.1 | 15 |
| Fructosyl-Isoleucine | 294.1 | 132.1 | 15 |
| Fructosyl-Isoleucine-¹³C₆ | 300.1 | 132.1 | 15 |
| Fructosyl-Phenylalanine | 328.1 | 166.1 | 15 |
| Fructosyl-Phenylalanine-¹³C₆ | 334.1 | 166.1 | 15 |
| Fructosyl-Tyrosine | 344.1 | 182.1 | 15 |
| Fructosyl-Tyrosine-¹³C₆ | 350.1 | 182.1 | 15 |
| Fructosyl-Methionine | 312.1 | 150.1 | 15 |
| Fructosyl-Methionine-¹³C₆ | 318.1 | 150.1 | 15 |
| Fructosyl-Histidine | 318.1 | 156.1 | 20 |
| Fructosyl-Histidine-¹³C₆ | 324.1 | 156.1 | 20 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Table 2: Quantitative Data of Amadori Products in Various Food Matrices[1][2]
| Food Matrix | Amadori Product | Concentration Range | Reference |
| Unroasted Cocoa | Fructosyl-Valine | 342 mg/kg | [1][2] |
| Dried Bell Pepper | Fructosyl-Valine | 3460 mg/kg | [1][2] |
| Wheat Beer | Fructosyl-Phenylalanine | - (Low concentration) | [1][2] |
| Starch (model matrix) | Fructosyl-Phenylalanine | LOD: 0.1 µg/kg | [1][2] |
| Oil (model matrix) | Fructosyl-Phenylalanine | LOD: 0.2 µg/kg | [1][2] |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Methods for Fructose-phenylalanine-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Fructose-phenylalanine-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable LC method for analyzing a polar compound like this compound?
A1: Due to its high polarity, this compound is often poorly retained on traditional reversed-phase (RP) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach as it is specifically designed for the retention and separation of polar molecules.[1][2] HILIC stationary phases, such as those with amide or unbonded silica (B1680970) chemistry, are effective for this purpose.[1]
Q2: What are the expected mass-to-charge ratios (m/z) and MRM transitions for Fructose-phenylalanine and its 13C6-labeled internal standard?
A2: For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. Based on the analysis of phenylalanine and its 13C6-labeled analog, the expected transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fructose-phenylalanine | ~328.1 | Optimization Required |
| This compound | ~334.1 | Optimization Required |
| Phenylalanine | 166.2 | 120.2 |
| Phenylalanine-ring-13C6 | 172.2 | 126.2 |
Note: The precursor ion for Fructose-phenylalanine is an estimate and should be confirmed by direct infusion of a standard. The product ions for both Fructose-phenylalanine and its labeled internal standard need to be determined empirically by optimizing collision energy.
Q3: How can I improve the sensitivity of my LC-MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Mobile Phase Additives: The addition of mobile phase modifiers can improve ionization efficiency. For HILIC analysis of polar metabolites, a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) with 0.125% formic acid has shown good performance for various classes of compounds including amino acids and sugars.[3]
-
Ion Source Optimization: Fine-tuning ion source parameters such as capillary voltage, gas flow, and temperature is crucial for maximizing the signal of your target analyte.[4]
-
Sample Preparation: A clean sample is essential to minimize ion suppression. Solid-phase extraction (SPE) can be an effective technique for cleaning up biological samples before LC-MS analysis.[5]
Q4: What are common sample preparation techniques for analyzing Amadori products in biological matrices?
A4: For biological matrices like plasma or urine, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent such as methanol (B129727) or acetonitrile.[6] For further cleanup and to minimize matrix effects, solid-phase extraction (SPE) is often employed.[5] In some cases, for urine samples, a simple dilution followed by filtration may be sufficient.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For Amadori products, interactions with residual silanols on silica-based columns can cause peak tailing. Using a base-deactivated column or adding mobile phase modifiers can help mitigate this. |
| Sample Overload | This often leads to peak fronting. Dilute your sample or reduce the injection volume. |
| Extra-Column Band Broadening | Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize this effect. |
| Inappropriate Mobile Phase Strength | In HILIC, if the initial aqueous content is too high, early elution and poor retention can occur, leading to broad peaks. Ensure your starting mobile phase has a high organic content. |
dot
Caption: A logical workflow for troubleshooting poor peak shape.
Issue 2: High Signal Variability of the 13C6-Labeled Internal Standard
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure uniform execution of all sample preparation steps, including extraction and solvent evaporation, across all samples.[7] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard. Improve sample cleanup using techniques like SPE or adjust the chromatography to separate the interferences from the analyte.[7] |
| Cross-Contribution from Unlabeled Analyte | At high concentrations, the unlabeled Fructose-phenylalanine may have an isotopic peak that overlaps with the m/z of the 13C6-labeled internal standard. Analyze a high-concentration standard of the unlabeled analyte and monitor the MRM transition of the internal standard to check for this. |
dot
Caption: Workflow for addressing internal standard signal variability.
Issue 3: Ion Suppression or Enhancement
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Endogenous compounds from the biological matrix can compete with the analyte for ionization, leading to signal suppression. Enhance chromatographic separation to resolve the analyte from these interferences. A robust sample cleanup protocol is also crucial. |
| Mobile Phase Composition | Certain mobile phase additives can suppress ionization. Screen different additives (e.g., formic acid, ammonium formate) to find the optimal composition for your analyte.[3][8] |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization. Regularly clean the ion source according to the manufacturer's recommendations. |
Experimental Protocols
Representative HILIC LC-MS/MS Method for Polar Metabolites
This protocol is a general guideline and should be optimized for your specific instrument and application.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water (v/v).[6]
-
Vortex and centrifuge again to pellet any remaining insoluble material.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | HILIC column (e.g., Amide or Silica-based), 2.1 x 100 mm, < 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.125% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.125% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to increase the aqueous content for elution of polar compounds, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Optimize for Fructose-phenylalanine and this compound |
| Ion Source Parameters | Optimize capillary voltage, source temperature, and gas flows for your specific instrument. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Amadori products and related compounds. These values can serve as a benchmark for your method development.
| Analyte Class | LC Method | LOD/LOQ | Linearity (r²) | Reference |
| Amadori Products | Ion-Pairing LC-HRMS | LOD: 0.1 ng/mL, LOQ: 2-5 ng/mL | > 0.99 | [9] |
| Carbohydrates | HILIC-LC-MS | LOQ: 0.159–0.704 mg/L | - | [10] |
| Phenylalanine | LC-MS/MS | - | - | [3] |
This technical support center provides a foundation for developing and troubleshooting your LC-MS methods for this compound. Remember that empirical optimization is key to achieving the best results for your specific application.
References
- 1. waters.com [waters.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. hpst.cz [hpst.cz]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotope Tracer Experiments
Welcome to the technical support center for isotope tracer experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter.
High Background Noise & Contamination
Q1: My mass spectrometry data shows high background noise across the entire spectrum. What are the likely causes and how can I fix it?
High background noise can obscure low-intensity peaks and elevate the baseline of your total ion chromatogram (TIC). The primary causes are often related to contamination in your LC-MS system.
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using fresh, high-purity, LC-MS grade solvents. It is also good practice to filter all solvents before use to minimize particulate contamination.[1]
-
System Contamination: Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water) to remove contaminants.[1] A clean baseline in subsequent blank runs will indicate success.[1]
-
System Leaks: Check all fittings and connections for leaks. Air leaks can introduce contaminants and lead to an unstable spray.[1]
-
Ion Source Cleaning: Regularly clean the ion source according to the manufacturer's guidelines. Contaminants can build up on components like the capillary and cone.[2]
-
Sample Carryover: Implement a rigorous wash cycle for the autosampler needle and injection port between samples to prevent carryover from previous injections.[1]
Common Contaminants and Their Sources:
| Contaminant | Common Sources | Mitigation Strategy |
| Polymers (e.g., PEG, PPG) | Detergents, lubricants, plasticware | Identify and eliminate the source. |
| Keratin | Dust, skin particles | Wear gloves and a lab coat. Work in a clean environment like a laminar flow hood.[1] |
| Mobile Phase Additives | Improper use of additives | Use high-quality additives at the lowest effective concentration.[3] |
Q2: I'm observing unexpected peaks in my blank samples. How do I identify and eliminate the source of this contamination?
Unexpected peaks in blank samples are a clear indication of contamination. A systematic approach is required to identify and resolve the issue.
Troubleshooting Workflow:
Low Signal Intensity
Q3: The signal intensity for my target analytes is very low. What factors could be causing this?
Low signal intensity is a common problem in mass spectrometry and can make it difficult to detect and quantify your compounds of interest.[4]
Potential Causes and Solutions:
-
Sample Concentration: Your sample may be too dilute. Consider concentrating your sample or, conversely, if it's too concentrated, it could lead to ion suppression.[4]
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) greatly impacts signal intensity. Experiment with different methods to find the optimal one for your analytes.[4] Inefficient ionization can be a major cause of poor signal strength.[5]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance. This includes checking the ion source, mass analyzer, and detector settings.[4]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[2] To mitigate this, you can try diluting your sample or improving the chromatographic separation.[6]
-
Suboptimal Chromatography: Poor peak shape, such as broad or tailing peaks, can result in a lower apparent signal height. Optimize your LC gradient, flow rate, and column temperature.[6]
Poor Isotopic Enrichment
Q4: I'm seeing low isotopic enrichment in my samples. What are the common reasons for this?
Low isotopic enrichment can compromise the quantitative accuracy of your experiment.
Key Considerations:
-
Isotopic Purity of the Tracer: Always verify the isotopic enrichment of your labeled standard before starting the experiment using high-resolution mass spectrometry (HR-MS) or NMR.[7]
-
Metabolic Steady State: Ensure that your cells or organism have reached a metabolic and isotopic steady state before harvesting. This can be checked by analyzing metabolite labeling patterns at different time points.[7] In cultured cells, steady-state labeling for glycolysis is typically achieved in about 10 minutes, the TCA cycle in about 2 hours, and nucleotides in about 24 hours.[8]
-
Incomplete Label Incorporation: In cell culture experiments, ensure cells have undergone a sufficient number of doublings (typically at least 5-6) in the labeled medium to achieve >99% incorporation.[7]
-
Metabolic Scrambling: The host organism may metabolize the isotopically labeled compound and incorporate the isotopes into unintended molecules.[7] Careful experimental design and analysis of tandem mass spectra can help identify and account for this.[7]
-
Natural Isotope Abundance: It is crucial to correct for the natural abundance of stable isotopes, as this can distort the observed mass shifts.[9] Software tools are available for this correction.[8][9]
Illustrative Isotopic Enrichment Levels in Cell Culture:
| Pathway | Typical Time to Steady State | Expected Enrichment (%) |
| Glycolysis | ~10 minutes | > 95% |
| TCA Cycle | ~2 hours | > 90% |
| Nucleotides | ~24 hours | > 99% |
Note: These are typical values and can vary depending on the cell type and experimental conditions.
Metabolic Pathway Analysis
Q5: How do I begin to interpret the data from my isotope tracer experiment to understand metabolic pathways?
Data from isotope tracing experiments provides insights into the flow of atoms through metabolic pathways.
Initial Data Analysis Steps:
Key Interpretation Points:
-
Identify Labeled Metabolites: The first step is to identify which downstream metabolites have incorporated the isotopic label.
-
Analyze Labeling Patterns: The distribution of mass isotopologues (e.g., M+1, M+2, etc.) provides information about the specific pathways that are active. For example, the pattern of 13C labeling in lactate (B86563) can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[8]
-
Dynamic vs. Steady-State Labeling: Dynamic labeling experiments with multiple time points can provide information about the rates of metabolic fluxes, while steady-state experiments reveal the relative contributions of different pathways.[8]
Key Experimental Protocols
Protocol 1: Metabolite Extraction from Cultured Cells
This protocol is designed for the extraction of polar metabolites.
Materials:
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Vacuum concentrator
Methodology:
-
Aspirate the culture medium from the cells and wash once with ice-cold PBS.[10]
-
Add 1 mL of ice-cold 80% methanol to each well.[10]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Vortex the tubes vigorously for 30 seconds.[10]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[10]
-
Transfer the supernatant containing the polar metabolites to a new tube.[10]
-
Dry the metabolite extracts using a vacuum concentrator.[10]
-
Store the dried extracts at -80°C until analysis.[10]
Protocol 2: General LC-MS Analysis of Polar Metabolites
This protocol outlines a general approach using hydrophilic interaction liquid chromatography (HILIC).
Methodology:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for HILIC analysis (e.g., a mixture of acetonitrile and water).
-
LC Separation:
-
Use a HILIC column appropriate for polar metabolite separation.
-
Set up an LC gradient that transitions from high to low organic content to elute the polar compounds.[10]
-
-
Mass Spectrometry Analysis:
Signaling Pathways and Workflows
Carbon Transitions from [U-13C]-Glucose
The following diagram illustrates the flow of 13C atoms from uniformly labeled glucose through glycolysis and into the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Fructose-Phenylalanine-13C6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Fructose-phenylalanine-13C6, a key Maillard reaction product.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (Fructose-phenylalanine).[1] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of Fructose-phenylalanine in the mass spectrometer's source. This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantification.[2] For complex matrices like food, where Maillard reactions are common, these effects are a primary concern.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects in LC-MS/MS quantification.[4] this compound is chemically and physically almost identical to the native Fructose-phenylalanine. Consequently, it co-elutes during chromatography and experiences nearly the same degree of matrix-induced ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal intensity due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: Can I rely solely on the SIL-IS to correct for all matrix effects?
A3: While highly effective, solely relying on a SIL-IS may not always be sufficient, especially in cases of severe ion suppression. If the signal of both the analyte and the internal standard is significantly suppressed, the sensitivity of the assay may be compromised, even if the ratio remains constant. Therefore, it is crucial to also optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible before relying on the internal standard for correction.
Q4: What are the most common sources of matrix interference when analyzing Fructose-phenylalanine in food samples?
A4: Food matrices are incredibly complex and variable.[5] Common sources of interference for polar compounds like Fructose-phenylalanine include:
-
Sugars and other carbohydrates: High concentrations of sugars can cause significant matrix effects.
-
Proteins and peptides: These can also interfere with ionization.
-
Salts and buffers: Non-volatile salts can accumulate in the ion source and suppress the signal.
-
Other Maillard reaction products: The Maillard reaction produces a vast array of compounds, some of which may co-elute and interfere with the analyte of interest.[6]
Q5: Which chromatographic mode is best suited for Fructose-phenylalanine analysis?
A5: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode for separating Fructose-phenylalanine and other Amadori products.[1] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography.[1][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Sample Solvent | The sample solvent should be as close as possible to the initial mobile phase conditions.[7] High aqueous content in the sample solvent can distort peak shape in HILIC. | Re-dissolve the extracted sample in a solvent with a higher organic content (e.g., 80% acetonitrile). |
| Column Contamination or Degradation | The column inlet frit may be partially blocked, or the stationary phase may be contaminated.[8] | 1. Reverse and flush the column. 2. If the problem persists, try cleaning the column according to the manufacturer's instructions. 3. As a last resort, replace the column. |
| Secondary Interactions with the Stationary Phase | Residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing for polar analytes. | Increase the buffer concentration in the mobile phase to mask these secondary interactions. Be mindful of potential ion suppression with higher buffer concentrations in the MS. |
| Co-elution with an Interfering Compound | An isobaric (same mass) interference may be co-eluting with the analyte. | Optimize the chromatographic gradient to improve separation. Adjust the mobile phase pH to alter the retention of the analyte or the interference. |
Issue 2: Inconsistent or Drifting Retention Times
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Column Equilibration | HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[7] | Ensure a sufficient equilibration period (at least 10-15 column volumes) between injections, especially after a gradient. |
| Mobile Phase pH Instability | A mobile phase pH close to the pKa of the analyte can lead to retention time shifts.[7] | Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa. Ensure the buffer has adequate capacity. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant and consistent temperature. |
| Changes in Mobile Phase Composition | Inaccurate solvent mixing or evaporation of the organic component can alter retention. | Prepare fresh mobile phase daily. Ensure solvent bottle caps (B75204) are sealed to prevent evaporation. |
Issue 3: Low Signal Intensity or High Ion Suppression
| Potential Cause | Troubleshooting Step | Recommended Action |
| Significant Matrix Effects | Co-eluting matrix components are suppressing the ionization of the analyte and internal standard. | 1. Improve sample preparation by incorporating a more rigorous clean-up step (e.g., Solid Phase Extraction). 2. Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Suboptimal Ion Source Parameters | The settings for the electrospray ionization (ESI) source may not be optimal for Fructose-phenylalanine. | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for the analyte. |
| Analyte Degradation | Fructose-phenylalanine may be unstable under certain conditions. | Ensure samples are stored properly (e.g., at low temperatures and protected from light) and analyzed promptly after preparation. |
| Poor Desolvation in the ESI Source | High flow rates or insufficient drying gas can lead to incomplete desolvation and a weaker signal. | Reduce the flow rate or increase the drying gas temperature and flow rate. |
Quantitative Data Summary
The following tables present representative data to illustrate the impact of matrix and sample preparation on analyte recovery.
Table 1: Matrix Effect of Fructose-phenylalanine in Various Food Matrices
| Food Matrix | Mean Matrix Effect (%)¹ | Classification |
| Infant Formula | 75% | Ion Suppression |
| Breakfast Cereal | 58% | Significant Ion Suppression |
| Baked Bread Crust | 45% | Severe Ion Suppression |
| Coffee Extract | 125% | Ion Enhancement |
¹ Calculated as: (Peak area in matrix / Peak area in neat solution) x 100. Values are illustrative.
Table 2: Comparison of Analyte Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Mean Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 85% | 15% |
| Liquid-Liquid Extraction (LLE) | 65% | 18% |
| Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange | 98% | 5% |
Values are representative and will vary depending on the specific matrix and protocol.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed to minimize matrix effects from complex food samples.
-
Homogenization: Homogenize 1 gram of the food sample with 5 mL of 50:50 (v/v) methanol (B129727)/water containing 0.1% formic acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean tube and add 20 µL of a 100 ng/mL this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the spiked supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interfering compounds.
-
Elution: Elute the Fructose-phenylalanine and this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 80:20 (v/v) acetonitrile/water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (HILIC)
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fructose-phenylalanine: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined based on instrumentation)
-
This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined based on instrumentation)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum analyte signal.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fate of Amadori compounds in processing and digestion of multi-ingredients tomato based sauces and their effect on other microconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. college.agrilife.org [college.agrilife.org]
- 6. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Fructose-phenylalanine-13C6 Detection
Welcome to the technical support center for the analysis of Fructose-phenylalanine-13C6 and other isotopically labeled amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to enhance detection sensitivity and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally considered the most suitable method for precise and sensitive measurements of L-[ring-13C6]phenylalanine and related compounds, especially in samples with low abundance.[] It offers a high signal-to-noise ratio and requires smaller sample amounts compared to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[]
Q2: Why am I observing a low signal for my this compound?
Several factors can contribute to a low signal. These include:
-
Suboptimal Sample Preparation: Incomplete protein hydrolysis, inefficient extraction, or degradation of the analyte can lead to signal loss.
-
Inefficient Ionization: The choice of ionization source and its settings in the mass spectrometer are critical. Electrospray ionization (ESI) is commonly used for amino acids.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte.
-
Instrument Settings: Non-optimized mass spectrometer parameters, such as collision energy and fragmentor voltage, can result in poor signal intensity.
-
Improper Storage: Degradation of the analyte due to improper storage conditions (e.g., temperature, light exposure) can reduce its concentration.
Q3: How can I minimize matrix effects in my analysis?
Matrix effects can be minimized by:
-
Effective Sample Cleanup: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself or a related labeled compound, can compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Column Overload: Injecting too much sample. | Dilute the sample or use a column with a higher loading capacity. |
| Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent gradient. | |
| Column Contamination: Buildup of matrix components on the column. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | Use high-purity, LC-MS grade solvents and reagents. Filter all solutions before use. |
| Instrument Contamination: Dirty ion source or mass spectrometer optics. | Clean the ion source according to the manufacturer's instructions. | |
| Leaks in the LC System: Air bubbles or solvent leaks can introduce noise. | Check all fittings and connections for leaks. Degas the mobile phase. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction, hydrolysis, or derivatization steps. | Standardize the sample preparation protocol and ensure consistent execution. Use an internal standard. |
| Fluctuations in Instrument Performance: Drifting temperature or unstable spray in the ion source. | Allow the instrument to stabilize before analysis. Monitor system suitability by injecting a standard periodically. | |
| Sample Degradation: Analyte is not stable under the storage or analysis conditions. | Investigate the stability of this compound under your experimental conditions. Analyze samples promptly after preparation. |
Experimental Protocols
I. Protein Hydrolysis (Acid Hydrolysis)
This protocol is a standard method for releasing amino acids from protein samples.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Borosilicate vials with acid-resistant caps
Procedure:
-
Place the dried, homogenized sample into a borosilicate vial.
-
Add 0.5 mL (for animal tissues) or 2 mL (for plant tissues) of 6 M HCl.
-
Flush the vial with nitrogen gas to remove oxygen, which can degrade certain amino acids.
-
Seal the vial tightly.
-
Heat the sample at 110°C for 24 hours or 150°C for 70 minutes.
-
After cooling, the acid is typically removed by evaporation under a stream of nitrogen.
II. Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is for cleaning up the sample to remove interfering substances before LC-MS/MS analysis. The choice of SPE sorbent will depend on the specific matrix. A mixed-mode cation exchange sorbent is often suitable for amino acids.
Materials:
-
SPE cartridge (e.g., Mixed-Mode Cation Exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., 0.1% Formic acid in water)
-
Wash solvent (e.g., 0.1% Formic acid in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide (B78521) in methanol)
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge.
-
Loading: Load the reconstituted hydrolyzed sample onto the cartridge.
-
Washing: Pass 1 mL of wash solvent to remove neutral and acidic interferences.
-
Elution: Elute the this compound with 1 mL of elution solvent.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of different mass spectrometry techniques for the analysis of L-[ring-13C6]phenylalanine, which is indicative of the performance expected for this compound.
| Technique | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Size Required (µg of muscle tissue) |
| LC-MS/MS | 1.7% | 3.2% | 0.8 µg |
| GC-MS/MS | 6.3% | 10.2% | 3 µg |
| GC/MS | 13.5% | 25% | 3 µg |
| GC-C-IRMS | 13.0% | 9.2% | 8 µg |
| Data adapted from a comparative study on L-[ring-13C6]phenylalanine enrichment.[] |
Visualizations
Experimental Workflow for this compound Detection
Caption: A typical experimental workflow for the detection of this compound.
Logical Relationship for Troubleshooting Low Sensitivity
Caption: Key factors contributing to low detection sensitivity.
References
Technical Support Center: Fructose-Phenylalanine-13C6 Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fructose-Phenylalanine-13C6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is an isotopically labeled Amadori rearrangement product. Amadori products are formed in the early stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar (fructose) and an amino group of an amino acid (phenylalanine). The stability of this compound is crucial for accurate quantification in biological matrices, as degradation can lead to underestimation of its concentration and the formation of various degradation products.[1][2]
Q2: What are the main factors that influence the stability of this compound in biological samples?
The stability of Amadori products like this compound is primarily affected by the following factors:
-
Temperature: Higher temperatures accelerate the degradation of Amadori products.[1] Therefore, proper storage at low temperatures is critical.
-
pH: The rate of degradation is pH-dependent. While the initial formation of Amadori products can be faster under slightly acidic to neutral conditions, their degradation can be accelerated at both acidic and basic pHs.[3][4]
-
Water Activity: The presence of water can influence reaction rates. In general, Maillard reactions, including the degradation of Amadori products, are favored at intermediate water activities.[1]
-
Presence of Oxidizing Agents: Oxidative degradation is a known pathway for Amadori products.[5] The presence of metal ions or other oxidizing species in the biological matrix can promote degradation.
Q3: What are the recommended storage conditions for biological samples containing this compound?
To ensure the stability of this compound in biological samples such as plasma or serum, the following storage conditions are recommended:
-
Short-term storage (up to 7 days): Storage at -20°C is generally acceptable.[6]
-
Long-term storage (beyond 7 days): Storage at -80°C is strongly recommended to minimize degradation over extended periods.[6]
-
Sample Integrity: It is crucial to minimize the time samples spend at room temperature during collection and processing.[7][8][9] Immediate processing and freezing are ideal.
Q4: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can negatively impact the stability of analytes in biological samples, including Amadori products. It is advisable to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[6] While some common clinical chemistry analytes have shown stability for up to ten freeze-thaw cycles when stored at -20°C, it is best practice to minimize this for sensitive compounds like this compound.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological samples.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound signal in LC-MS/MS analysis. | Degradation during sample handling and storage. | - Review sample collection and processing protocols to ensure minimal time at room temperature. - Verify that samples were promptly frozen and stored at the appropriate temperature (-80°C for long-term). - Assess the number of freeze-thaw cycles the sample has undergone. |
| Matrix effects leading to ion suppression. | - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. - Optimize chromatographic separation to move the analyte peak away from co-eluting matrix components. - Evaluate different sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[11][12][13][14][15] - Use a stable isotope-labeled internal standard (if this compound is not already serving this purpose) to compensate for matrix effects. | |
| Inefficient extraction from the biological matrix. | - Validate your extraction method for recovery of this compound. - Experiment with different extraction solvents and pH conditions. | |
| High variability in quantitative results between replicate samples. | Inconsistent sample handling. | - Ensure standardized procedures for sample collection, processing, and storage are strictly followed for all samples.[16] |
| Inconsistent matrix effects. | - Matrix effects can vary between different biological samples. - Employ a robust sample clean-up method and use an appropriate internal standard. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | - Amadori products can degrade into various smaller molecules.[1][5] - Characterize these unexpected peaks using high-resolution mass spectrometry to identify potential degradation products. - Optimize storage and handling conditions to minimize degradation. |
Quantitative Data Summary
The following table summarizes the general stability of Amadori products under different conditions, based on available literature. Please note that specific degradation rates for this compound may vary and should be determined experimentally.
| Condition | General Stability of Amadori Products | Recommendations for this compound |
| Room Temperature (20-25°C) | Unstable, significant degradation can occur within hours.[7][8] | Avoid prolonged exposure. Process samples immediately upon collection. |
| Refrigerated (4°C) | Limited stability, degradation is slowed but still occurs.[8][9] | Suitable for short-term processing (a few hours). Not recommended for storage. |
| Frozen (-20°C) | Generally stable for short-term storage (up to 7 days).[6] Some degradation may occur over longer periods.[17] | Acceptable for short-term storage. For longer durations, -80°C is preferred. |
| Ultra-low Freezer (-80°C) | Considered the optimal temperature for long-term storage, minimizing degradation.[6] | Recommended for all long-term storage of biological samples containing the analyte. |
| Multiple Freeze-Thaw Cycles | Can lead to degradation and variability in results.[6][10] | Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines a general procedure to evaluate the stability of this compound in human plasma under different storage conditions.
1. Materials:
-
Human plasma (K2EDTA)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
LC-MS/MS system
2. Sample Preparation:
-
Pool human plasma from multiple donors to create a homogenous matrix.
-
Spike the pooled plasma with a known concentration of this compound.
-
Gently mix and allow to equilibrate for 30 minutes at 4°C.
-
Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes for each storage condition to be tested.
3. Stability Study Design:
-
Baseline (T=0): Immediately process a set of aliquots for analysis.
-
Storage Conditions:
-
Room Temperature (22°C ± 2°C): Store aliquots and analyze at specified time points (e.g., 2, 4, 8, 24 hours).
-
Refrigerated (4°C ± 2°C): Store aliquots and analyze at specified time points (e.g., 24, 48, 72 hours).
-
Frozen (-20°C): Store aliquots and analyze at specified time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months).
-
Ultra-low Freezer (-80°C): Store aliquots and analyze at specified time points (e.g., 1, 3, 6, 12 months).
-
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of freezing at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.
4. Sample Analysis:
-
At each time point, retrieve the designated aliquots.
-
Thaw frozen samples at room temperature.
-
Add a fixed amount of the internal standard to each sample.
-
Perform protein precipitation by adding a sufficient volume of ice-cold precipitation solvent (e.g., 3:1 solvent to plasma ratio).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Compare the mean peak area ratio of the stored samples to the mean peak area ratio of the baseline (T=0) samples.
-
The stability is typically expressed as the percentage of the initial concentration remaining.
Visualizations
References
- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. imreblank.ch [imreblank.ch]
- 4. researchgate.net [researchgate.net]
- 5. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Avoiding Isotopic Exchange in Labeling Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange in your labeling experiments, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a significant issue in labeling studies?
A1: Isotopic exchange is an unintended process where an isotope label (e.g., Deuterium (B1214612), ¹³C) on a molecule is swapped with a non-labeled isotope from the surrounding environment, such as solvents or reagents.[1] This phenomenon can lead to the loss or scrambling of the isotopic label, which results in an underestimation of the true extent of labeling and can lead to the misinterpretation of experimental outcomes.[1] In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), this is referred to as back-exchange, where deuterium on a protein is replaced by hydrogen from the aqueous environment during sample processing.[1][2]
Q2: What are the primary factors that cause isotopic exchange?
A2: The principal causes of isotopic exchange are dependent on the type of labeling experiment being conducted.[1]
-
For Hydrogen-Deuterium Exchange (HDX): The primary cause is the exposure of the deuterated sample to protic solvents (which contain hydrogen) under conditions that are not optimized to slow the rate of exchange.[1] Key factors that influence the rate of back-exchange include pH, temperature, and the duration of sample handling and analysis.[1] The exchange rate is minimized at a pH of approximately 2.5 and at low temperatures (around 0°C).[1]
-
For ¹³C Metabolic Labeling: Isotopic exchange or scrambling in these experiments can happen due to incomplete quenching of enzymatic activity, which allows for the continued interconversion of metabolites after sample collection, thereby altering labeling patterns.[1]
Q3: How does pH influence the stability of a deuterium label?
A3: The rate of deuterium-hydrogen (D-H) exchange is highly dependent on pH. The exchange rate is at its minimum at a pH of approximately 2.5-3.0.[3] Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[3] For sensitive experiments like HDX-MS, reactions are quenched by rapidly lowering the pH to the 2.3 - 2.6 range and the temperature to about 0°C in an ice bath.[3][4]
Q4: Which solvents are recommended for preventing D-H exchange?
A4: Aprotic solvents are generally preferred over protic solvents.[3]
-
Aprotic Solvents: Examples include Acetonitrile-d3, Chloroform-d, and DMSO-d6. These do not have exchangeable protons themselves and are less likely to facilitate D-H exchange.[3]
-
Protic Solvents: Examples include Deuterium Oxide (D₂O) and Methanol-d4. These contain exchangeable deuterons and can readily participate in exchange reactions. They are generally unsuitable for preserving labels on labile sites unless that is the specific intent of the experiment.[3]
Q5: What is arginine-to-proline conversion in SILAC, and why is it problematic?
A5: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This is an issue because it splits the mass spectrometry signal of peptides containing proline into multiple peaks, which complicates data analysis and leads to inaccurate quantification of protein abundance.[5]
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label (Back-Exchange) in HDX-MS
Symptoms:
-
Lower than expected deuterium incorporation in your final data.
-
High variability in deuterium levels across replicate measurements.
| Possible Cause | Solution |
| Suboptimal pH of Quench Buffer and LC Mobile Phase | Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, which is typically around pH 2.25-2.5.[2] Always verify the pH of all solutions before use. |
| Elevated Temperatures During Sample Handling | Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow, from quenching to the LC-MS analysis.[2] Pre-chill all buffers, tubes, and pipette tips.[2] |
| Slow Post-Quench Processing | The longer the sample is in a protiated (H₂O) environment before analysis, the more back-exchange will occur.[3] Standardize the time between the labeling reaction's end and the quenching step for all samples.[2] Automation can aid in improving timing consistency.[2] |
| Use of Non-Volatile Buffers | Use volatile buffers, such as formic acid, in the LC mobile phase to ensure efficient ionization.[2] |
Issue 2: Incomplete Labeling in SILAC Experiments
Symptoms:
-
A mix of light and heavy proteins in the "heavy" labeled cell population.
-
Underestimation of the heavy-to-light (H/L) ratio in quantitative analysis.
| Possible Cause | Solution |
| Insufficient Cell Doublings | For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings in the SILAC medium.[5] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[5] |
| Contamination with Light Amino Acids | Ensure the use of dialyzed serum to minimize the presence of unlabeled amino acids in the culture medium.[6] |
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on hydrogen-deuterium back-exchange.
| Parameter | Condition Favoring High Back-Exchange | Condition Minimizing Back-Exchange | Approximate Reduction in Back-Exchange |
| pH | Acidic (below 2) and Basic (above 8) | ~2.5-3.0 (for amide protons) | Varies significantly based on deviation from optimal pH |
| Temperature | High Temperature | Low Temperature (e.g., 0°C) | Substantial reduction with every degree drop |
| LC Elution Gradient Time | Longer Gradient | Shorter Gradient | Shortening by 2-fold reduced back-exchange by ~2% (from ~30% to 28%)[7] |
| Ionic Strength | Low Salt (<20 mM) during proteolysis and trapping | Higher salt during proteolysis and trapping, lower salt before electrospray injection | Not explicitly quantified, but noted as a significant factor.[7][8] |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange During HDX-MS Sample Preparation
-
Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C.[2]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[2]
-
Digestion (Online): Immediately inject the quenched sample into an LC system that has an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[2]
-
Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or subzero).[2]
-
Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[2]
Protocol 2: Checking SILAC Incorporation Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[5]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[5]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[5]
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[5]
Visualizations
Caption: Workflow for minimizing back-exchange in HDX-MS experiments.
Caption: Troubleshooting decision tree for incomplete SILAC labeling.
Caption: Simplified mechanism of acid/base-catalyzed H-D back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Fructose-phenylalanine-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Fructose-phenylalanine-13C6.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low peak intensity for the derivatized analyte | Incomplete derivatization: The complex structure of the Amadori compound may hinder the reaction. | - Ensure anhydrous (dry) conditions throughout the sample preparation and derivatization process. Silylating reagents are highly sensitive to moisture. - Optimize the reaction time and temperature for both the methoximation and silylation steps. A common starting point is 90 minutes at 37°C for methoximation and 30 minutes at 37°C for silylation.[1] - Use a catalyst, such as 1% Trimethylchlorosilane (TMCS), mixed with your primary silylating agent (e.g., MSTFA or BSTFA) to enhance the derivatization of sterically hindered hydroxyl groups. |
| Sample degradation: The analyte may be degrading during sample preparation or injection. | - Analyze the derivatized samples as soon as possible. While some trimethylsilyl (B98337) (TMS) derivatives can be stable for up to 72 hours at -20°C, stability can vary.[2] - Ensure the GC inlet temperature is not too high, which could cause thermal degradation of the derivative. | |
| Issues with the GC-MS system: The problem may lie with the instrument itself. | - Verify the performance of your GC-MS system with a known standard to confirm it is functioning correctly. - Check for leaks in the GC system, which can affect sensitivity. | |
| Multiple peaks for a single analyte | Formation of multiple isomers: Sugars like fructose (B13574) can exist in different isomeric forms (anomers), leading to multiple derivative peaks. | - A two-step derivatization is crucial. First, perform methoximation to stabilize the carbonyl group of the fructose moiety. This "locks" the sugar in its open-chain form and prevents the formation of multiple anomers during silylation.[1][3] - This will typically result in two peaks corresponding to the syn and anti isomers of the oxime. |
| Incomplete silylation: Not all active hydrogens (on hydroxyl, carboxyl, and amine groups) have been replaced by a TMS group. | - Re-optimize the silylation reaction conditions (reagent concentration, temperature, and time) to drive the reaction to completion. | |
| Peak tailing or broad peaks | Active sites in the GC system: The polar nature of the derivatized analyte can lead to interactions with active sites in the injector liner or the column. | - Use a deactivated inlet liner. - Ensure the GC column is in good condition. If tailing persists, consider trimming the front end of the column or replacing it. |
| Presence of moisture: Water in the sample or reagents can lead to the hydrolysis of the TMS derivatives. | - Ensure all glassware is thoroughly dried. - Use high-purity, anhydrous solvents and reagents. Store silylating agents under an inert gas. | |
| Inconsistent or poor reproducibility | Variability in derivatization conditions: Minor differences in reaction time, temperature, or reagent volumes between samples can lead to inconsistent results. | - Use an autosampler for precise and consistent addition of derivatization reagents. - Ensure uniform heating for all samples during incubation steps. |
| Instability of derivatives: TMS derivatives can degrade over time, especially when exposed to moisture. | - Analyze samples in a consistent and timely manner after derivatization. Storing derivatized samples at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours for many metabolites.[2] | |
| Quantification issues with the 13C6-labeled standard | Co-elution with interfering peaks: Matrix components may co-elute with the analyte or the internal standard. | - Optimize the GC temperature program to improve the separation of the target analytes from matrix components. - Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to selectively monitor characteristic ions for both the analyte and the 13C-labeled internal standard, which will have a mass shift of +6 amu. |
| Incorrect integration of peaks: The software may not be correctly integrating the peaks for the analyte and the internal standard. | - Manually review the peak integration for all samples to ensure accuracy. Adjust integration parameters if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step derivatization (methoximation followed by silylation) necessary for this compound?
A1: Fructose-phenylalanine (B142036) is an Amadori compound, which contains a fructose moiety with a ketone group. In solution, sugars can exist in equilibrium between their open-chain and various cyclic (anomeric) forms. If you directly silylate this mixture, you will form multiple TMS derivatives, resulting in several peaks on your chromatogram for a single compound.
Methoximation is the first step and involves reacting the sample with a reagent like methoxyamine hydrochloride. This reaction targets the carbonyl (keto) group of the fructose part, converting it into a methoxime.[1][3] This "locks" the sugar in its open-chain form and prevents the formation of different anomers during the subsequent silylation step. The result is a much cleaner chromatogram, typically showing only two peaks for the syn and anti isomers of the methoximated derivative.
Q2: What are the most common silylating reagents for this type of analysis?
A2: The most common silylating reagents for metabolomics, including the analysis of sugars and amino acids, are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). MSTFA is often preferred as its byproducts are more volatile and elute with the solvent front.[1] Often, a catalyst like 1% Trimethylchlorosilane (TMCS) is added to the silylating reagent to increase its reactivity, especially for sterically hindered groups.
Q3: How can I ensure my derivatization reaction goes to completion?
A3: To ensure complete derivatization, several factors are critical:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry (lyophilized), and use anhydrous solvents and reagents.
-
Reagent Excess: Use a sufficient excess of the derivatization reagents to drive the reaction forward.
-
Optimal Temperature and Time: The reaction requires heating. Typical conditions for methoximation are 30-90 minutes at 30-60°C, followed by silylation for 30-120 minutes at 60-80°C. These conditions may need to be optimized for your specific application.
-
Proper Mixing: Ensure the reagents are thoroughly mixed with the sample.
Q4: My TMS derivatives seem to be degrading over time. How can I improve their stability?
A4: The stability of TMS derivatives is a known issue. To improve stability:
-
Analyze Promptly: Analyze derivatized samples as soon as possible.
-
Cold Storage: If immediate analysis is not possible, store the derivatized samples at low temperatures. Storage at 4°C can maintain stability for up to 12 hours, while -20°C can preserve them for up to 72 hours for many common metabolites.[2]
-
Avoid Moisture: Tightly cap vials and store them in a dry environment to prevent hydrolysis of the TMS groups.
Q5: How does the 13C6-label on my internal standard affect the analysis?
A5: The 13C6-label means that six carbon atoms in the fructose-phenylalanine molecule have been replaced with the heavier 13C isotope. This results in a mass increase of 6 atomic mass units (amu) for the molecule and its fragments in the mass spectrometer. This mass shift allows the mass spectrometer to distinguish between your target analyte and the internal standard, even if they co-elute chromatographically. This is the basis of the stable isotope dilution assay, which is a highly accurate method for quantification. When setting up your MS method, you will need to monitor the characteristic ions for both the unlabeled analyte and the 13C6-labeled standard.
Experimental Protocols
Detailed Methodology for Two-Step Derivatization
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
1. Sample Preparation:
- Lyophilize the sample to complete dryness in a GC vial. It is critical to remove all water.
2. Methoximation:
- Prepare a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).
- Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
- Cap the vial tightly and vortex for 1 minute.
- Incubate the vial at 60°C for 45 minutes in a heating block or oven.
- Allow the vial to cool to room temperature.
3. Silylation:
- Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane), to the vial.
- Cap the vial tightly and vortex for 1 minute.
- Incubate the vial at 60°C for 45 minutes.
- Allow the vial to cool to room temperature before analysis.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS.
- Use a suitable GC column, such as a DB-5ms or equivalent.
- Develop a temperature program that provides good separation of the analytes of interest. A starting point could be:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 300°C at 10°C/minute.
- Hold at 300°C for 5 minutes.
- Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-650) or to operate in Selected Ion Monitoring (SIM) mode for targeted quantification.
Quantitative Data Summary
The stability of trimethylsilyl (TMS) derivatives is crucial for reproducible quantitative analysis, especially in large sample batches. The following table summarizes the stability of TMS derivatives of representative amino acids and sugars when stored at different temperatures after derivatization.
| Compound Class | Storage Temperature | Stability after 12 hours | Stability after 24 hours | Stability after 48 hours | Stability after 72 hours |
| Amino Acids | 4°C | Stable | Moderately Unstable | Unstable | Very Unstable |
| -20°C | Stable | Stable | Stable | Stable | |
| Sugars | 4°C | Stable | Stable | Moderately Stable | Moderately Unstable |
| -20°C | Stable | Stable | Stable | Stable |
Data synthesized from studies on the stability of TMS derivatives of polar metabolites.[2]
Note: "Stable" indicates minimal (<10%) degradation. "Moderately Stable/Unstable" indicates significant (10-50%) degradation. "Unstable/Very Unstable" indicates substantial (>50%) degradation. The stability of the this compound derivative is expected to be influenced by both the amino acid and sugar moieties. For optimal quantitative results, analysis within 12 hours of derivatization or storage at -20°C is recommended.
Visualizations
Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: Logical troubleshooting flow for GC-MS analysis of derivatized compounds.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Technical Support Center: Data Analysis for Fructose-Phenylalanine-¹³C₆ Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fructose-Phenylalanine-¹³C₆ as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is Fructose-Phenylalanine-¹³C₆ and what is it used for?
A1: Fructose-Phenylalanine-¹³C₆ is a stable isotope-labeled Amadori product. Amadori products are formed from the reaction of a reducing sugar (fructose) with an amino acid (phenylalanine)[1][2][3]. The ¹³C₆ label on the fructose (B13574) moiety allows researchers to trace the metabolic fate of the fructose portion of the molecule through various metabolic pathways[4][5]. It is primarily used in stable isotope-resolved metabolomics (SIRM) to investigate cellular metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis[4][6].
Q2: What are the expected downstream metabolites of the Fructose-Phenylalanine-¹³C₆ tracer?
A2: The ¹³C₆-fructose portion of the tracer is expected to enter central carbon metabolism. Therefore, you can expect to see the ¹³C label incorporated into:
-
Glycolytic intermediates: such as fructose-1,6-bisphosphate, dihydroxyacetone phosphate, and pyruvate.
-
TCA cycle intermediates: including citrate, α-ketoglutarate, succinate, fumarate, and malate[4].
-
Amino acids: derived from TCA cycle intermediates, such as [¹³C]-glutamate and [¹³C]-aspartate[4].
-
Fatty acids: de novo fatty acid synthesis can incorporate ¹³C from acetyl-CoA derived from the tracer, leading to labeled palmitate and other fatty acids[4].
-
Lactate: particularly in studies involving gut microbiota, which can degrade the fructose moiety to lactic acid[5].
The phenylalanine portion is an essential amino acid and its metabolism is more limited in many cell types. However, in relevant models, you could trace its incorporation into proteins[7].
Q3: What are the key sources of error in ¹³C tracer studies?
A3: Common sources of error in ¹³C metabolic flux analysis include:
-
Natural ¹³C abundance: It is crucial to correct for the ~1.1% natural abundance of ¹³C in all carbon-containing molecules to avoid overestimation of enrichment from the tracer[8].
-
Isotopic impurity of the tracer: The Fructose-Phenylalanine-¹³C₆ tracer may not be 100% pure M+6. It's important to assess the isotopic purity of the tracer and account for it in your data analysis.
-
Failure to reach isotopic steady state: For steady-state metabolic flux analysis, it is assumed that the isotopic labeling of intracellular metabolites has reached a plateau. It is recommended to perform time-course experiments to verify that an isotopic steady state has been achieved[9].
-
Sample preparation artifacts: Inconsistent sample quenching, extraction, or derivatization can introduce variability and alter metabolic profiles.
-
Analytical errors: Issues with the mass spectrometer, such as poor calibration or low signal intensity, can introduce errors into the labeling data[10].
Troubleshooting Guides
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient cellular uptake of the tracer | 1. Verify the viability and metabolic activity of your cell or animal model. 2. Optimize the concentration of the tracer and the incubation time. 3. Consider that Amadori products are primarily absorbed by diffusion, which may be slow[1]. |
| Incorrect sample quenching | 1. Ensure rapid and complete quenching of metabolic activity immediately after sample collection to prevent further metabolism and loss of labeled intermediates. 2. Common quenching methods include rapid freezing in liquid nitrogen or using cold methanol (B129727). |
| Metabolism primarily by gut microbiota (in vivo studies) | 1. In animal studies, consider that the gut microbiota can extensively metabolize Amadori products[1][5]. 2. Analyze samples from different tissues (e.g., liver, plasma, intestinal contents) to understand the systemic vs. microbial metabolism of the tracer. |
| Low flux through the pathway of interest | 1. The metabolic pathway you are investigating may have low activity under your experimental conditions. 2. Consider using a different tracer that targets a more active pathway or altering the experimental conditions to stimulate the pathway of interest. |
Issue 2: Inconsistent or Unexpected Labeling Patterns
| Possible Cause | Troubleshooting Steps |
| Natural ¹³C abundance not corrected | 1. Always correct your raw mass spectrometry data for the natural abundance of ¹³C using software like IsoCorrectoR or AccuCor[8]. 2. Analyze an unlabeled control sample to determine the natural isotopic distribution of your metabolites of interest. |
| Isotopic impurity of the tracer | 1. Analyze the Fructose-Phenylalanine-¹³C₆ tracer by mass spectrometry to determine its isotopic purity (i.e., the percentage of M+6, M+5, etc.). 2. Incorporate the measured tracer purity into your data correction algorithm. |
| Metabolic pathway complexity | 1. Consider the possibility of contributions from multiple metabolic pathways to the synthesis of your metabolite of interest. 2. Performing parallel labeling experiments with different tracers (e.g., ¹³C-glucose or ¹³C-glutamine) can help to resolve complex metabolic networks[11]. |
| Contamination with unlabeled sources | 1. Ensure that your cell culture media or animal diet does not contain unlabeled fructose or phenylalanine that could dilute the tracer. 2. Be mindful of potential contamination during sample preparation. |
Issue 3: Poor Mass Spectrometry Data Quality
| Possible Cause | Troubleshooting Steps |
| Low signal intensity | 1. Optimize sample preparation to increase the concentration of your analytes. 2. Adjust mass spectrometer parameters, such as ionization source settings and detector voltage, to improve sensitivity. |
| Co-eluting peaks | 1. Optimize your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of your metabolites of interest. 2. Consider using a higher resolution mass spectrometer to distinguish between ions with similar mass-to-charge ratios. |
| Incorrect peak integration | 1. Manually review the integration of all isotopologue peaks to ensure accuracy. 2. Adjust the peak integration parameters in your software as needed. |
| Instrument calibration issues | 1. Regularly calibrate your mass spectrometer to ensure mass accuracy. 2. Run a system suitability test before each batch of samples to verify instrument performance. |
Quantitative Data Summary
Table 1: Example Isotopic Enrichment of Downstream Metabolites from a [U-¹³C₆]-Fructose Tracer Study in Human Adipocytes [4]
| Metabolite | Isotopologue | Isotopic Enrichment (%) |
| Glutamate | M+2 | 15.2 ± 1.8 |
| M+3 | 5.1 ± 0.6 | |
| M+4 | 8.3 ± 1.1 | |
| M+5 | 2.5 ± 0.3 | |
| Palmitate | M+2 | 7.8 ± 0.9 |
| M+4 | 12.5 ± 1.5 | |
| M+6 | 9.1 ± 1.1 | |
| M+8 | 5.4 ± 0.7 | |
| M+10 | 2.8 ± 0.4 | |
| M+12 | 1.3 ± 0.2 | |
| M+14 | 0.6 ± 0.1 | |
| M+16 | 0.3 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of Mass Spectrometry Techniques for Measuring Low Isotopic Enrichment of [ring-¹³C₆]Phenylalanine [7]
| Technique | Derivative | Coefficient of Variation (%) |
| GC-C-IRMS | N-acetyl-n-propyl | 2.6 |
| LC-MS/MS | Phenylisothiocyanate | 4.1 |
| GC-MS/MS | MTBSTFA | 10.9 |
| GC-MS/MS | HFBA | Not specified, but comparable to LC-MS/MS |
GC-C-IRMS: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; MTBSTFA: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide; HFBA: Heptafluorobutyric acid.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
-
Metabolic Quenching: Immediately after sample collection (e.g., cell harvesting or tissue collection), quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold methanol (-80°C).
-
Metabolite Extraction:
-
For cultured cells, add a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
For tissues, homogenize the frozen tissue in a cold extraction solvent.
-
Vortex or sonicate the samples to ensure complete extraction.
-
Centrifuge at high speed to pellet cellular debris.
-
-
Sample Cleanup (Optional): Depending on the complexity of your sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Derivatization (for GC-MS):
-
Dry the metabolite extract completely under a stream of nitrogen.
-
Add a derivatizing agent (e.g., MTBSTFA or a mixture of hydroxylamine (B1172632) hydrochloride and propionic anhydride) to the dried extract[8].
-
Incubate at the recommended temperature and time to complete the derivatization reaction.
-
-
Reconstitution:
-
For LC-MS, reconstitute the dried extract in a solvent compatible with your mobile phase.
-
For GC-MS, the derivatized sample can often be injected directly.
-
Protocol 2: High-Resolution Mass Spectrometry for ¹³C Isotopologue Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, capable of resolving the different isotopologues of your metabolites of interest.
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of your analytes.
-
Scan Mode: Acquire data in full scan mode to detect all isotopologues simultaneously. The mass range should be set to cover the expected m/z of your metabolites and their labeled counterparts.
-
Collision Energy (for MS/MS): If performing MS/MS for structural confirmation, optimize the collision energy to achieve characteristic fragmentation patterns[2].
-
Data Processing:
-
Use software capable of extracting the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Correct the raw data for natural ¹³C abundance and tracer impurity.
-
Visualizations
Caption: Metabolic fate of the ¹³C₆-fructose moiety.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolization of the Amadori Product N-ε-Fructosyllysine by Probiotic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amadorins: novel post-Amadori inhibitors of advanced glycation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fructose-phenylalanine-13C6 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation for Fructose-phenylalanine-13C6 analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
This compound is an isotopically labeled Amadori product. Amadori products are key intermediates in the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars.[1][2] In biomedical and drug development research, labeled compounds like this compound are used as internal standards or tracers to study metabolic pathways, disease biomarkers (such as for phenylketonuria), and the effects of glycation on proteins.[3][4][5]
Q2: Which analytical technique is better for my analysis: LC-MS or GC-MS?
The choice depends on your specific needs and available instrumentation.
-
LC-MS/MS is often preferred for its ability to analyze Amadori products directly in complex biological matrices with minimal sample preparation (e.g., protein precipitation and filtration).[1][6] It avoids the need for chemical derivatization.
-
GC-MS requires a derivatization step to make the non-volatile this compound volatile and thermally stable.[7][8][9] This process, while adding steps, can yield excellent chromatographic resolution and sensitivity.[10]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
This compound, like other carbohydrates and amino acid conjugates, is highly polar and non-volatile, making it unsuitable for direct GC-MS analysis.[9] A two-step derivatization process is typically employed:
-
Methoxyamination (or Oximation): This step converts the ketone group of the fructose (B13574) moiety into an O-methyloxime. This is critical to prevent the formation of multiple anomeric isomers (tautomers) in the hot GC inlet, which would otherwise result in multiple, difficult-to-quantify peaks.[9]
-
Silylation: This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility and thermal stability.[7][9]
Q4: How should I store my samples before and after preparation to ensure analyte stability?
Analyte stability is critical for accurate quantification. For long-term storage, -80°C is the standard.[11] Storing samples at room temperature or even on cool packs for more than 8 hours should be avoided, as concentrations of amino acids like phenylalanine can significantly decrease.[11][12] For best results after derivatization for GC-MS, samples should be analyzed within 24 hours.[9] Repeated freeze-thaw cycles should also be minimized.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal (LC-MS) | 1. Poor retention on a standard C18 column. 2. Inefficient ionization. 3. Analyte degradation. | 1. Use a HILIC or ion-pairing chromatography method to improve retention of polar compounds.[3][6] 2. Optimize ESI source parameters. Ensure the mobile phase contains an acid (e.g., 0.1% formic acid) to facilitate protonation.[1] 3. Check sample storage history. Ensure fresh samples are stored at -80°C.[11] |
| Multiple Peaks for a Single Analyte (GC-MS) | Incomplete methoxyamination, leading to the formation of multiple anomers (tautomers) in the GC inlet. | Ensure the methoxyamination reaction goes to completion. Check the freshness of the methoxyamine hydrochloride solution and verify incubation time and temperature (e.g., 90 minutes at 37°C).[9][10] |
| Poor Peak Shape / Tailing (GC-MS) | 1. Incomplete silylation, leaving polar active sites. 2. Active sites in the GC inlet or column. | 1. Ensure the silylation reagent (e.g., MSTFA) is fresh and not exposed to moisture. Increase reaction time or temperature if necessary.[9] 2. Use a deactivated inlet liner and perform regular column conditioning. |
| High Variability Between Replicates | 1. Inconsistent sample extraction or protein precipitation. 2. Degradation of analyte during sample preparation. 3. Inconsistent derivatization. | 1. Ensure precise and consistent volumes are used for plasma/serum and precipitation solvent (e.g., ice-cold methanol).[13] Vortex thoroughly and centrifuge under controlled temperature. 2. Keep samples on ice throughout the preparation process. 3. Ensure derivatization reagents are added accurately and vials are sealed tightly during incubation. |
Below is a logical workflow for troubleshooting the common issue of not detecting an analytical peak.
Experimental Protocols
Protocol 1: Sample Extraction from Plasma/Serum for LC-MS Analysis
This protocol describes a common protein precipitation method for cleaning up plasma or serum samples.
-
Aliquoting : Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard : Add the appropriate amount of this compound internal standard solution.
-
Precipitation : Add 300 µL of ice-cold methanol.[13]
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[13][14]
-
Supernatant Collection : Carefully collect the supernatant without disturbing the protein pellet.
-
Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Final Filtration : Filter the reconstituted sample through a 0.22 µm syringe or centrifugal filter before injecting into the LC-MS system.[13]
Protocol 2: Derivatization for GC-MS Analysis
This protocol outlines the two-step derivatization required to analyze this compound by GC-MS.[9]
-
Drying : Ensure the sample extract is completely dry. This is critical as moisture will quench the silylation reagent. Place the sample in a GC vial.
-
Step 1: Methoxyamination
-
Prepare a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine solution to the dried sample.[9]
-
Cap the vial tightly and vortex briefly.
-
Incubate the vial at 37°C for 90 minutes.[9]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
Analysis : The sample is now ready for GC-MS injection. If any precipitate is present, centrifuge the vial and transfer the supernatant to a clean autosampler vial.[9]
Data Summary Tables
Table 1: Example LC-MS/MS Parameters
These parameters are based on typical methods for analyzing related labeled amino acids and should be optimized for your specific instrument.
| Parameter | Setting | Rationale / Comment |
| Column | HILIC (e.g., Merck SeQuant ZIC-HILIC) | Provides better retention for polar analytes compared to standard C18 columns.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization.[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution.[13] |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for analytical scale columns.[3] |
| Ionization Mode | Positive Electrospray (ESI+) | Amine groups are readily protonated. |
| MRM Transition | m/z 334.2 → m/z 126.1 (example) | Precursor ion corresponds to [M+H]+ for Fru-Phe-13C6. The product ion corresponds to a characteristic fragment of the 13C6-phenylalanine moiety after neutral loss of the fructose group. This must be empirically determined. The transition for unlabeled phenylalanine is m/z 166→120.[3] |
Table 2: Recommended Sample Storage Conditions
| Storage Temperature | Duration | Expected Analyte Stability | Reference(s) |
| Room Temperature (~20°C) | < 8 hours | Potential for significant degradation of some amino acids. Not recommended. | [11] |
| Cool Pack (~9°C) | < 24 hours | Significant decrease (up to 40%) in some amino acid concentrations observed. | [11] |
| Refrigerator (4°C) | Up to 24 hours | Generally stable for most metabolites. | [11] |
| Freezer (-20°C) | Up to 24 hours | Stable for most metabolites. | [11] |
| Ultra-Low Freezer (-80°C) | Long-term (> 24 hours) | Gold standard. Provides the best long-term stability for metabolites. | [11] |
References
- 1. imreblank.ch [imreblank.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
Validation & Comparative
A Comparative Guide to Fructose-phenylalanine-13C6 and Other Maillard Reaction Markers
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of food science and has significant implications in health and disease. The products of this reaction, broadly classified as early-stage Maillard reaction products (MRPs) and advanced glycation end products (AGEs), are subjects of intense research due to their roles as biomarkers and bioactive compounds. This guide provides a comprehensive comparison of Fructose-phenylalanine-13C6, a stable isotope-labeled standard for an early-stage MRP, with other commonly used Maillard reaction markers.
Introduction to Maillard Reaction Markers
The Maillard reaction proceeds through a complex network of reactions, initiated by the condensation of a reducing sugar with an amino group, forming a Schiff base that rearranges to a more stable Amadori product. Fructose-phenylalanine is one such Amadori product, formed from the reaction of fructose (B13574) and phenylalanine. Subsequent reactions of Amadori products lead to the formation of a heterogeneous group of compounds known as AGEs.
Monitoring the Maillard reaction is crucial in various fields. In the food industry, it is essential for controlling flavor, color, and nutritional quality. In biomedical research, MRPs and AGEs are implicated in the pathophysiology of aging and various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of these markers is therefore of paramount importance.
This compound serves as an internal standard for the precise quantification of Fructose-phenylalanine using mass spectrometry-based methods. This allows for accurate tracking of the early stages of the Maillard reaction. This guide compares Fructose-phenylalanine with other key markers representing different stages of this complex reaction.
Comparison of Maillard Reaction Markers
The selection of a suitable marker for the Maillard reaction depends on the specific research question, the matrix being analyzed (e.g., food, biological fluids), and the stage of the reaction being investigated. The following table summarizes the key characteristics of Fructose-phenylalanine and other prominent Maillard reaction markers.
| Marker | Chemical Class | Stage of Maillard Reaction | Typical Matrix | Key Features & Applications |
| Fructose-phenylalanine | Amadori Product | Early | Food, Biological Samples | Direct indicator of the initial glycation step. Used to assess early heat damage in food and as a potential biomarker for metabolic stress. Quantification is accurately achieved using its stable isotope-labeled internal standard, This compound . |
| Furosine | Amino acid derivative | Early (formed from Amadori products upon acid hydrolysis) | Food (especially dairy products) | Indirect marker of the Amadori product fructosyl-lysine. Widely used to assess the extent of heat treatment in milk and other food products.[1][2] |
| Nε-carboxymethyllysine (CML) | Advanced Glycation End Product (AGE) | Advanced | Food, Biological Samples | A well-established biomarker for oxidative stress and cumulative glycation damage in vivo.[3] Implicated in the pathogenesis of various chronic diseases. |
| Pyrraline | Advanced Glycation End Product (AGE) | Advanced | Food, Biological Samples | A specific AGE formed from the reaction of 3-deoxyglucosone (B13542) with lysine (B10760008). Used as a marker for the advanced stages of the Maillard reaction in both food and biological systems. |
| Pentosidine (B29645) | Advanced Glycation End Product (AGE) | Advanced | Biological Samples | A fluorescent crosslink between lysine and arginine residues. Its levels increase with age and in patients with diabetes, making it a valuable biomarker of aging and disease progression. |
Experimental Protocols
Accurate quantification of Maillard reaction markers is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving high accuracy and precision.
General Workflow for LC-MS/MS Analysis of Maillard Reaction Products
Experimental workflow for Maillard reaction product analysis.
1. Sample Preparation:
-
For Food Matrices: Samples are typically homogenized and subjected to an extraction procedure to isolate the analytes of interest. For the analysis of protein-bound markers like furosine and CML, an acid or enzymatic hydrolysis step is required to release the modified amino acids.
-
For Biological Fluids (e.g., plasma, urine): Protein precipitation is often the first step, followed by further cleanup using solid-phase extraction (SPE) to remove interfering substances.
2. Internal Standard Spiking:
-
A known amount of the stable isotope-labeled internal standard (e.g., this compound for Fructose-phenylalanine, or other labeled analogues for CML, etc.) is added to the sample at the beginning of the sample preparation process. This is crucial for correcting for any analyte loss during sample processing and for matrix effects in the MS analysis.
3. Liquid Chromatography (LC) Separation:
-
The choice of LC column and mobile phase depends on the polarity of the analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like Amadori products, while reversed-phase chromatography is suitable for many AGEs.[4] A gradient elution is typically used to achieve optimal separation of the complex mixture of compounds.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
5. Quantification:
-
Calibration curves are generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Signaling Pathways and Biological Effects
Advanced glycation end products exert their biological effects primarily through their interaction with the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
The Maillard Reaction Pathway
The Maillard reaction is a complex cascade of chemical reactions. The initial stage involves the formation of a Schiff base from a reducing sugar and an amino acid, which then rearranges to form a more stable Amadori product. In the advanced stages, these Amadori products undergo a series of reactions including dehydration, oxidation, and condensation to form a diverse array of advanced glycation end products (AGEs).
Simplified Maillard Reaction Pathway.
RAGE Signaling Pathway
The binding of AGEs to RAGE on the cell surface activates multiple downstream signaling pathways, including NF-κB, MAPKs (p38, ERK1/2), and JAK/STAT.[5] This activation leads to the transcription of pro-inflammatory genes, resulting in the production of cytokines, chemokines, and adhesion molecules. This sustained pro-inflammatory state is a key contributor to the pathogenesis of various chronic diseases. Fructose-induced AGEs have been shown to accumulate in skeletal muscle and upregulate the expression of RAGE, contributing to impaired glucose homeostasis.[6]
Simplified RAGE Signaling Pathway.
While AGEs are well-established ligands for RAGE, the direct interaction of early Maillard reaction products like Fructose-phenylalanine with RAGE is less clear. However, as precursors to AGEs, their formation is a critical initial step in the pathway leading to RAGE activation. Studies have shown that fructose itself can enhance RAGE expression, suggesting a complex interplay between the sugar, early glycation products, and the RAGE signaling axis.[2][7][8]
Conclusion
The choice of a Maillard reaction marker is contingent on the specific research goals. Fructose-phenylalanine, quantified with high accuracy using its stable isotope-labeled internal standard This compound , is an excellent marker for the early stages of the Maillard reaction. It provides valuable insights into initial glycation events in both food processing and biological systems. In contrast, markers such as CML, pyrraline, and pentosidine are indicative of the advanced stages of the reaction and are more closely associated with the pathological consequences of AGE accumulation.
A comprehensive understanding of the Maillard reaction often requires the simultaneous analysis of multiple markers representing different stages of the pathway. The development of robust and sensitive analytical methods, such as LC-MS/MS, coupled with the use of appropriate internal standards, is crucial for advancing our knowledge in this complex and important field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose-induced AGEs-RAGE signaling in skeletal muscle contributes to impairment of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Amadori Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent analytical methods for the quantification of Amadori products: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurately monitoring the formation of these Maillard reaction intermediates in food products and biopharmaceuticals, which can impact product quality, stability, and safety.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Amadori products. The data presented is a synthesis of typical values reported in scientific literature.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 85-115% | 81.90 ± 2.98% to 108.74 ± 2.34%[1][2][3] |
| Precision (RSD %) | < 15% | < 10%[4] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | 0.1 ng/mL[4] to 0.0887 mg/L[1][2][3] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | 2 to 5 ng/mL[4] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds. | High; provides structural information for unambiguous identification. |
| Throughput | Lower; longer run times may be required for adequate separation.[5] | Higher; offers rapid analysis.[5][6] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Visualizing the Cross-Validation Workflow
The cross-validation of analytical methods ensures the reliability and accuracy of results. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
The Chemistry of Amadori Product Formation
Amadori products are formed in the initial stage of the Maillard reaction. This non-enzymatic reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[7] The process begins with the formation of a Schiff base, which then undergoes rearrangement to form the more stable Amadori product.[7][8]
Caption: Formation of Amadori products via the Maillard reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols for the analysis of Amadori products using HPLC-UV and LC-MS/MS. Specific parameters may require optimization based on the sample matrix and target analytes.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of Amadori products. However, it may lack the specificity of mass spectrometric methods.
a. Sample Preparation:
-
Extraction: Homogenize the sample and extract with a suitable solvent (e.g., water, methanol/water mixtures).[9]
-
Protein Precipitation (if necessary): For samples with high protein content, add a precipitating agent (e.g., trichloroacetic acid, acetonitrile) and centrifuge to remove proteins.
-
Solid-Phase Extraction (SPE): Use a cation exchange SPE cartridge to clean up the sample and concentrate the Amadori products.
-
Filtration: Filter the final extract through a 0.45 µm filter before injection.[9]
b. HPLC-UV System and Conditions:
-
Column: C18 reversed-phase column or a dedicated ion-exchange column.[10][11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where the Amadori products exhibit absorbance (e.g., 280 nm).
-
Quantification: External calibration curve prepared with certified standards of the target Amadori products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the accurate identification and quantification of Amadori products even in complex matrices.[12]
a. Sample Preparation:
Sample preparation steps are similar to those for HPLC-UV, with a strong emphasis on removing matrix components that can cause ion suppression in the mass spectrometer.
b. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[6]
-
Column: Reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid to improve ionization.[9]
-
Flow Rate: 0.2-0.5 mL/min for conventional HPLC, and lower for UHPLC.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring specific precursor-to-product ion transitions for each Amadori product and an internal standard.
-
Quantification: Internal calibration using a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of Amadori products. The choice of method will depend on the specific requirements of the analysis. For routine quality control where cost is a major consideration and the sample matrix is relatively simple, HPLC-UV may be sufficient. For research, drug development, and applications requiring high sensitivity, specificity, and the analysis of complex matrices, LC-MS/MS is the superior method.[13] Cross-validation between these two methods can provide a high degree of confidence in the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS for simultaneous detection and quantification of Amadori compounds in tomato products and dry foods and factors affecting the formation and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 8. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
- 10. A new rapid method to detect inhibition of Amadori product generated by delta-gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fructose-Phenylalanine-¹³C₆ and Radiolabeled Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, the choice of tracer is a critical decision that dictates the scope, precision, and safety of an investigation. While radiolabeled tracers have historically been the standard, stable isotope-labeled compounds, such as Fructose-Phenylalanine-¹³C₆, are emerging as powerful alternatives. This guide provides an objective comparison of Fructose-Phenylalanine-¹³C₆ with traditional radiolabeled tracers, offering a comprehensive overview of their respective performance characteristics, supported by experimental principles and methodologies.
At a Glance: Performance Comparison
The selection of a tracer hinges on a balance of factors including sensitivity, safety, cost, and the specific metabolic pathways under investigation. The following table summarizes the key performance indicators for Fructose-Phenylalanine-¹³C₆ (represented by its components ¹³C-Fructose and ¹³C-Phenylalanine) versus commonly used radiolabeled tracers.
| Feature | Fructose-Phenylalanine-¹³C₆ (Stable Isotope) | Radiolabeled Tracers (e.g., ¹⁴C, ³H, ¹⁸F) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography, Positron Emission Tomography (PET) |
| Sensitivity | High, dependent on the analytical instrument's resolution. | Extremely high, capable of detecting very low concentrations. |
| Safety | Non-radioactive, posing no radiation risk to subjects or researchers. No specialized handling or disposal for radioactivity required. | Radioactive, requiring licensed handling, specialized waste disposal, and adherence to strict radiation safety protocols. Exposes subjects to ionizing radiation. |
| Qualitative Data | Provides rich information on the positional incorporation of the stable isotope, enabling detailed pathway analysis and fluxomics. | Primarily provides quantitative data on the presence and amount of the radiolabel. |
| In Vivo Human Studies | Generally considered safe for human administration, facilitating clinical metabolic research. | Use in humans is more restricted due to radiation exposure, especially in vulnerable populations. |
| Cost | Synthesis of complex stable isotope-labeled compounds can be expensive. Analytical instrumentation (MS, NMR) represents a significant capital investment. | Can be less expensive for some common tracers. PET imaging and radiotracer production are costly. |
| Multiplexing | Multiple stable isotope tracers (e.g., ¹³C, ¹⁵N, ²H) can often be used simultaneously in the same experiment. | Multiplexing with different radioisotopes is possible but can be complex due to overlapping detection signals. |
Visualizing the Workflow: A Comparative Overview
The experimental workflows for stable isotope and radiolabeled tracer studies differ significantly in their execution and safety considerations.
A Comparative Guide to the Accuracy and Precision of Fructose-Phenylalanine-13C6 Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate and precise quantification of biomarkers is paramount. Fructose-phenylalanine, an early-stage Maillard reaction product also known as an Amadori product, is an important marker for studying non-enzymatic glycation in vivo and in food products. The use of a stable isotope-labeled internal standard, such as Fructose-phenylalanine-13C6, is crucial for achieving the highest level of accuracy and precision in quantification, particularly with mass spectrometry-based methods.
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Fructose-phenylalanine, with a focus on the use of this compound. We will delve into the performance of various techniques, supported by experimental data, and provide a detailed protocol for the highly sensitive and specific stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Performance Comparison of Analytical Methods
The choice of an analytical method for Fructose-phenylalanine quantification depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed methods. While specific data for this compound is limited, the data presented for closely related Amadori products and advanced glycation end products (AGEs) provide a strong basis for comparison.
Table 1: Comparison of Method Precision and Recovery
| Analytical Method | Analyte/Internal Standard | Sample Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) | Reference |
| UPLC-MS/MS | Carboxymethyl-lysine (CML), Carboxyethyl-lysine (CEL) / Isotope Labeled IS | Red Blood Cells | < 5.3 | < 6.2 | ~100 | [1] |
| UPLC-MS/MS | 8 Amadori Products / Caffeine | Food Products | Not Reported | Not Reported | 81.9 - 108.7 | N/A |
| UHPLC-UV | Polyphenols | Apple Juice | < 10 | < 10 | 94.3 - 110.4 | [2] |
| Fluorescence Assay | AGEs | Serum | Not Reported | Not Reported | Not Applicable | [3] |
Table 2: Comparison of Method Sensitivity
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 8 Amadori Products | 0.0179 - 0.0887 mg/L | Not Reported | N/A |
| LC-HRMS | Amino Acids & Amadori Products | 0.1 ng/mL (for some) | 2 - 5 ng/mL | [4] |
| UHPLC-UV | Polyphenols | 0.33 - 4 ng | 0.5 - 10 ng | [2] |
| UPLC-MS/MS | Alogliptin (B1666894) & Metformin (B114582) | 5 ng/mL & 25 ng/mL | Not Reported | [5] |
Experimental Protocol: Stable Isotope Dilution UPLC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, thereby providing high accuracy and precision. The following is a detailed protocol for the quantification of Fructose-phenylalanine using UPLC-MS/MS with a stable isotope-labeled internal standard. This protocol is adapted from validated methods for similar Amadori products.[1][6][7]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (see below).
UPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating Fructose-phenylalanine.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fructose-phenylalanine: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
Workflow and Pathway Diagrams
To visually represent the analytical process and the context of Fructose-phenylalanine formation, the following diagrams have been generated using Graphviz.
Conclusion
The quantification of this compound is most accurately and precisely achieved using a stable isotope dilution UPLC-MS/MS method. This approach offers superior sensitivity and selectivity compared to other techniques such as HPLC-UV or fluorescence-based assays. While direct comparative data for this compound is not abundant, evidence from the analysis of similar Amadori products and AGEs strongly supports the advantages of LC-MS/MS. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own assays for this important biomarker. The use of a stable isotope-labeled internal standard is a critical component in ensuring the reliability and reproducibility of quantitative results in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific fluorescence assay for advanced glycation end products in blood and urine of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-laboratory Analysis of Fructose-Phenylalanine-13C6
Introduction
Fructose-phenylalanine, a key Amadori product formed during the initial stages of the Maillard reaction, is a significant compound in food science and biomedical research.[1][2][3] Its stable isotope-labeled form, Fructose-phenylalanine-13C6, serves as an important tracer in metabolic and pharmacokinetic studies. The accurate and reproducible quantification of this compound across different laboratories is crucial for the validation and comparison of research outcomes. This guide provides a comparative overview of analytical methodologies applicable to this compound analysis, supported by experimental data from related compounds, and outlines a framework for establishing a robust inter-laboratory comparison.
Data Presentation: Performance of Analytical Platforms
The selection of an analytical method for this compound quantification is dictated by the required sensitivity, specificity, sample matrix, and available instrumentation. The primary methods for analyzing non-enzymatic browning products and isotopically labeled amino acids are mass spectrometry-based techniques.
| Analytical Method | Sample Matrix | Key Performance Metrics | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Linearity (R²) | Reference |
| LC-MS/MS | Muscle Protein Hydrolysate | L-[ring-13C6]phenylalanine | 1.7 | 3.2 | 0.9962 | [4] |
| GC-MS/MS | Muscle Protein Hydrolysate | L-[ring-13C6]phenylalanine | 9.39 | 10.2 | 0.9942 | [4] |
| GC-MS | Muscle Protein Hydrolysate | L-[ring-13C6]phenylalanine | 13.5 | 25.4 | 0.9217 | [4] |
| GC-MS | Urine | Fructose | Not Reported | Not Reported | Not Reported | [6] |
| Enzymatic Assay | Urine | Fructose | Not Reported | Not Reported | Not Reported | [6] |
Note: The data presented is adapted from studies on similar analytes and serves as an illustrative comparison of expected performance.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the most common analytical techniques used for the analysis of compounds like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Fructose-phenylalanine-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS System:
-
UHPLC System: Standard system with a binary pump and autosampler.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase over several minutes to ensure separation from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
-
Analysis:
-
Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a reference method that offers high sensitivity and specificity but requires derivatization.
-
Sample Preparation (Derivatization):
-
To 100 µL of sample or standard, add an internal standard (e.g., inositol).
-
Evaporate to dryness under a stream of nitrogen at 70°C.
-
Add 100 µL of a silylating agent (e.g., 1-(trimethylsilyl)imidazole) and heat at 70°C for 30 minutes to form volatile derivatives.
-
Add 200 µL of hexane, vortex, and centrifuge at 1,300 x g for 10 minutes.
-
Transfer the supernatant for injection.
-
-
GC-MS System:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 150°C, ramped to 300°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
-
Analysis:
-
Monitor specific ions for the derivatized this compound and the internal standard.
-
Quantification is based on the peak area ratio against a calibration curve.
-
Mandatory Visualization
Caption: Analytical workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The formation of Fructose-phenylalanine is an early step in the Maillard reaction pathway. The diagram below illustrates this initial phase.
Caption: Initial stage of the Maillard reaction pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Unseen Advantage: A Guide to Stable Isotope Labeling in Research and Development
In the landscape of modern scientific inquiry, particularly within the realms of drug discovery and development, the pursuit of precise and reliable data is paramount. The choice between using stable isotope-labeled compounds and their unlabeled counterparts can significantly impact the quality and interpretability of experimental results. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of employing stable isotopes in quantitative analysis, metabolic research, and proteomics.
Mitigating Uncertainty: The Power of Isotope Dilution
One of the most significant benefits of using stable isotope-labeled compounds is the ability to employ isotope dilution mass spectrometry (IDMS). This technique dramatically improves accuracy and precision by correcting for variations inherent in sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass, is added to the sample at the earliest stage. This co-eluting internal standard experiences the same extraction inefficiencies, matrix effects, and instrument variability as the analyte, allowing for a highly accurate relative quantification.
In contrast, methods relying on unlabeled compounds, such as external calibration or the use of structural analogs as internal standards, are more susceptible to errors. External calibration, for instance, can be significantly skewed by matrix effects, where other components in a complex sample either suppress or enhance the analyte's signal, leading to inaccurate measurements.[1][2]
Quantitative Comparison: Isotope Dilution vs. External Calibration
The following table summarizes the performance of isotope dilution mass spectrometry compared to external calibration for the quantification of Ochratoxin A (OTA) in a certified reference material (flour).
| Performance Metric | Isotope Dilution (IDMS) | External Calibration | Notes |
| Accuracy (% Recovery of Certified Value) | Within the certified range (3.17–4.93 µg/kg) | 18–38% lower than the certified value | External calibration results were significantly biased due to matrix suppression effects.[1] |
| Precision (%RSD) | Lower %RSD (data not explicitly stated but implied by accuracy) | Higher %RSD (data not explicitly stated but implied by inaccuracy) | Isotope dilution methods consistently provide more precise and reproducible results.[2] |
Data compiled from a study on the analysis of Ochratoxin A in flour.[1]
A similar comparison for the analysis of trimethylazanium (B1229207) analogues highlights the superior performance of isotope dilution across various validation parameters.
| Performance Parameter | Isotope Dilution | External Calibration |
| Accuracy (% Recovery) | 97.3% - 101.6% | 90.9% - 109.1% |
| Precision (%RSD/CV) Intra-day | < 6.4% | < 10.7% |
| Precision (%RSD/CV) Inter-day | < 9.9% | 10.6% |
| Linearity (r²) | ≥ 0.9996 | ≥ 0.996 |
This data is based on published results for trimethylazanium analogues like miltefosine (B1683995) and trimethylamine-N-oxide (TMAO).[2]
Tracing Biological Pathways with Precision
Stable isotope labeling is an invaluable tool for elucidating complex biological processes. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells or organisms, researchers can trace their metabolic fate with high sensitivity and accuracy.[3] This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with unlabeled compounds.[4][5]
Key Applications in Metabolic Research:
-
Drug Metabolism and Pharmacokinetics (ADME): Stable isotope-labeled drugs are used to study their absorption, distribution, metabolism, and excretion.[6] This allows for the unambiguous identification and quantification of metabolites.
-
Metabolic Flux Analysis: By tracking the incorporation of labeled atoms into various metabolites, researchers can quantify the rates of metabolic pathways, providing insights into disease states and the mechanism of action of drugs.[3][4]
-
Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the accurate relative quantification of thousands of proteins between different cell populations.[7]
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) for Small Molecule Quantification
This protocol outlines the general steps for quantifying a small molecule drug in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
-
Standard and Sample Preparation:
-
Prepare stock solutions of the unlabeled analyte and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
To each calibration standard and unknown sample, add a fixed concentration of the SIL-IS.
-
-
Sample Extraction:
-
Perform a protein precipitation by adding a solvent like acetonitrile (B52724) to all samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable HPLC column and mobile phase gradient.
-
Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for each sample.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio from the calibration curve.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment to compare the proteomes of two cell populations.
-
Cell Culture and Labeling:
-
Culture one cell population in a "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Culture the second cell population in a "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).
-
Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment) and a vehicle control to the other.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform an in-solution or in-gel digestion of the combined protein sample using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The mass spectrometer will detect pairs of "light" and "heavy" peptides that are chemically identical but differ in mass.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each protein by calculating the ratio of the peak intensities of the heavy and light peptide pairs.
-
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.
Caption: Comparison of Isotope Dilution and External Calibration workflows.
Caption: A simplified workflow of an ADME (Absorption, Distribution, Metabolism, and Excretion) study.
Caption: The experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Conclusion
The use of stable isotope-labeled compounds offers a clear and significant advantage over unlabeled compounds in a wide range of research applications. The ability to perform isotope dilution mass spectrometry provides unparalleled accuracy and precision in quantitative analysis by effectively mitigating matrix effects and other sources of experimental variability. Furthermore, stable isotopes are essential for tracing metabolic pathways and understanding the dynamic nature of biological systems. For researchers, scientists, and drug development professionals, the adoption of stable isotope labeling methodologies is a critical step towards generating robust, reproducible, and high-quality data that can accelerate scientific discovery and therapeutic innovation.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Critical evaluation of the role of external calibration strategies for IM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Landscape of Mass Spectrometry
For researchers, scientists, and drug development professionals, selecting the optimal mass spectrometry (MS) technique is a critical decision that profoundly impacts experimental outcomes. This guide provides a comparative analysis of common MS technologies, offering a clear overview of their performance, supported by experimental data and detailed protocols to inform your selection process.
Mass spectrometry is a powerful analytical technique essential for the identification, quantification, and structural elucidation of molecules, playing a pivotal role in fields ranging from proteomics to drug discovery.[1][2][3] The versatility of MS stems from the variety of its components, primarily the ionization source and the mass analyzer, which can be combined in numerous ways to suit specific analytical needs.[4][5]
At the Source: Ionization Techniques
The journey of an analyte in a mass spectrometer begins with ionization. The choice of ionization source is crucial as it must be compatible with the sample's properties and the intended analysis. The two most prevalent soft ionization techniques in biological mass spectrometry are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[6][7][8] Soft ionization methods are preferred for the analysis of large biomolecules as they minimize fragmentation, preserving the integrity of the analyte.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) is well-suited for the analysis of high molecular weight substances like proteins and nucleic acids.[7][9] In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically producing singly charged ions.[7][10] This technique is known for its high sensitivity, allowing for the detection of samples at very low concentrations.[9]
Electrospray Ionization (ESI) , in contrast, generates multiply charged ions from analytes in solution, making it highly compatible with liquid chromatography (LC).[9][10] This feature expands the mass range of the analyzer and is advantageous for the qualitative and quantitative analysis of peptides and proteins.[9] ESI is a gentle ionization method that preserves the original structure and non-covalent interactions of protein complexes, making it ideal for structural biology studies.[11]
A comparative analysis of MALDI and ESI reveals their complementary nature. While MALDI excels in high-throughput screening and the analysis of complex mixtures, ESI is often the preferred choice for in-depth quantitative studies and the analysis of intact protein complexes.[9][11][12] A study comparing MALDI-TOF-MS and HPLC-ESI-MS/MS for the quantification of Anthrax lethal factor in serum found that both platforms provided robust and precise quantitative results, with a high correlation between the two methods.[13]
The Heart of the Matter: Mass Analyzers
Following ionization, ions are directed to the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[4][14] The choice of mass analyzer dictates the instrument's resolution, mass accuracy, scan speed, and dynamic range. Common mass analyzers include Quadrupole, Time-of-Flight (TOF), Ion Trap, and Orbitrap.[15][16]
Quadrupole mass analyzers are widely used due to their rapid scan speeds and sensitivity, making them excellent for quantitative analysis, particularly in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.[17][18][19] However, they offer limited resolution.[17]
Time-of-Flight (TOF) analyzers separate ions based on the time it takes for them to travel a fixed distance.[20] They are known for their high mass resolution, broad mass range, and fast acquisition speeds, making them well-suited for the analysis of a wide range of molecules.[21]
Ion Trap analyzers capture ions in a three-dimensional electric field and sequentially eject them for detection.[13][16] A key advantage of ion traps is their ability to perform multiple stages of fragmentation (MSn), which is invaluable for structural elucidation.[22]
Orbitrap mass analyzers are a type of Fourier Transform Mass Spectrometry (FTMS) that trap ions in an orbital motion around a central electrode.[10][16] They are renowned for their exceptionally high resolution and mass accuracy, enabling the confident identification of analytes in complex mixtures.[16][21]
Hybrid instruments that combine two or more mass analyzers, such as Quadrupole-Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap, leverage the strengths of each component to provide enhanced performance.[16][19][23] For instance, Q-TOF systems offer high mass accuracy and resolution for both precursor and fragment ions, making them powerful tools for both qualitative and quantitative analysis.[18][24]
Performance at a Glance: A Comparative Table
To facilitate a direct comparison of the different mass spectrometry techniques, the following table summarizes their key performance characteristics.
| Technique | Resolution | Mass Accuracy | Sensitivity (LOD/LOQ) | Dynamic Range | Key Applications |
| MALDI-TOF | High (up to 60,000)[16] | Good (ppm) | High (low fmol to amol)[9] | Moderate | High-throughput screening, imaging mass spectrometry, microbial identification[8][9] |
| ESI-Q | Low[17] | Moderate | Very high (attomole to zeptomole in MRM)[22] | Wide | Targeted quantification, drug metabolism, and pharmacokinetic studies[18][19] |
| ESI-Ion Trap | Moderate | Good | High (femtogram to picogram) | Moderate | Structural elucidation (MSn), qualitative analysis[13][22] |
| ESI-TOF | High (up to 60,000)[16] | Excellent (<5 ppm)[16] | High | Wide | Untargeted screening, proteomics, metabolomics[18] |
| ESI-Orbitrap | Very High (up to >240,000)[16] | Excellent (<1-2 ppm)[24] | Very High | Wide | Discovery proteomics, metabolomics, structural analysis[19][25] |
| ESI-QqQ | Low | Moderate | Excellent (gold standard for quantification)[18][22] | Very Wide | Targeted quantification, pharmacokinetics, clinical diagnostics[18][19] |
| ESI-Q-TOF | High[18] | Excellent[18] | High | Wide | Identification of unknowns, proteomics, metabolomics[18][24] |
Experimental Corner: Protocols for Key Applications
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are detailed methodologies for two common mass spectrometry-based applications.
Protocol 1: Protein Identification using LC-MS/MS
This "bottom-up" proteomics approach involves the enzymatic digestion of proteins into peptides, followed by their separation and analysis.[26][27]
-
Sample Preparation: Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.[3][15][28] Quantify the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) to unfold the proteins.[15] Subsequently, alkylate the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent the reformation of disulfide bonds.[15]
-
Protein Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues.[14][28]
-
Peptide Desalting: Remove salts and other contaminants that can interfere with MS analysis using a solid-phase extraction (SPE) method, such as C18 spin columns.[15]
-
LC-MS/MS Analysis: Separate the peptides using reverse-phase liquid chromatography (LC) coupled to the mass spectrometer.[26][29] The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most intense peptide ions in a full MS scan are automatically selected for fragmentation (MS/MS).[30]
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the corresponding peptides and, by inference, the proteins present in the original sample.[28]
Protocol 2: Quantitative Proteomics using Tandem Mass Tags (TMT)
TMT labeling is a powerful technique for multiplexed quantitative proteomics, allowing for the simultaneous comparison of protein abundance across multiple samples.[2][31]
-
Sample Preparation, Reduction, Alkylation, and Digestion: Follow steps 1-3 from the Protein Identification protocol for each sample to be compared.
-
TMT Labeling: Label the digested peptides from each sample with a specific isobaric TMT reagent.[2][32] The TMT reagents are amine-reactive and will label the N-terminus and lysine residues of the peptides.[32]
-
Sample Pooling: Combine the TMT-labeled samples in equal amounts.[32]
-
Fractionation (Optional but Recommended): To increase proteome coverage, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography.[30]
-
LC-MS/MS Analysis: Analyze the labeled and pooled peptide sample by LC-MS/MS. During MS/MS fragmentation, the TMT tags release reporter ions of different masses, and the intensity of these reporter ions is proportional to the abundance of the peptide in the corresponding original sample.[31]
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the TMT reporter ions to determine the changes in protein expression across the different samples.[2]
Visualizing Complexity: Workflows and Pathways
To better illustrate the relationships and processes involved in mass spectrometry and its applications, the following diagrams have been generated using Graphviz.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[1][33][34][35] Mass spectrometry-based phosphoproteomics has been instrumental in mapping the phosphorylation events that govern the activation and downstream signaling of EGFR, providing valuable insights for the development of targeted therapies.[1][33]
By carefully considering the information presented in this guide, researchers can make more informed decisions when selecting a mass spectrometry technique, ultimately leading to more robust and insightful experimental outcomes.
References
- 1. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 3. Protein preparation for LC-MS/MS analysis [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allumiqs.com [allumiqs.com]
- 15. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 16. biocompare.com [biocompare.com]
- 17. as.uky.edu [as.uky.edu]
- 18. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. hpst.cz [hpst.cz]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. High Sensitivity Quantitative Proteomics Using Automated Multidimensional Nano-flow Chromatography and Accumulated Ion Monitoring on Quadrupole-Orbitrap-Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 29. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 30. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity. | Semantic Scholar [semanticscholar.org]
- 34. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 35. [PDF] Systematic Analysis of the Epidermal Growth Factor Receptor by Mass Spectrometry Reveals Stimulation-dependent Multisite Phosphorylation*S | Semantic Scholar [semanticscholar.org]
A Guide to Fructose-phenylalanine-13C6 for the Validation of Kinetic Models
In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Fructose-phenylalanine-13C6 is a stable isotope-labeled compound with potential applications in the validation of kinetic models. This guide provides a comprehensive comparison of this compound with alternative tracers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Introduction to this compound
This compound is a molecule where the phenylalanine component is uniformly labeled with six carbon-13 (¹³C) isotopes. This non-radioactive labeling allows for the precise tracing of the metabolic fate of the phenylalanine moiety within a biological system using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While Fructose-phenylalanine itself is known as an Amadori product formed from the Maillard reaction between fructose (B13574) and phenylalanine, its use as a labeled tracer in kinetic modeling is an emerging area. The compound's utility lies in its ability to simultaneously probe pathways involving both sugar and amino acid metabolism.
Comparison with Alternative Tracers
The selection of a tracer is critical for the successful application of metabolic flux analysis and pharmacokinetic studies. The choice depends on the specific metabolic pathways under investigation. Since direct comparative studies using this compound are not extensively available in the current literature, this comparison focuses on its constituent components—¹³C₆-phenylalanine and ¹³C-fructose—against other commonly used tracers.
For Tracing Amino Acid Metabolism:
The ¹³C₆-phenylalanine component of the tracer is primarily used to study protein synthesis and amino acid kinetics.
| Tracer | Primary Application | Advantages | Disadvantages |
| ¹³C₆-Phenylalanine | Protein synthesis, Phenylalanine hydroxylation to tyrosine[1][2] | - Does not undergo metabolism in muscle tissue, making it a good tracer for muscle protein synthesis.[2] - The ¹³C₆ label provides a significant mass shift, facilitating detection. | - As an essential amino acid, its metabolism is linked to various pathways, which can complicate data interpretation in some contexts. |
| ¹³C₆-Leucine | Whole-body protein turnover | - Extensively studied and well-validated. - Can be used to assess both protein synthesis and breakdown. | - Metabolized in muscle, which can be a confounding factor in studies focused on muscle protein synthesis. |
| ¹⁵N-labeled Amino Acids | Amino acid metabolism and nitrogen flux | - Provides complementary information to ¹³C tracers. - Useful for studying nitrogen balance and transamination reactions. | - Lower sensitivity in some mass spectrometry applications compared to ¹³C. |
| ²H-labeled Amino Acids (e.g., ²H₅-Phenylalanine) | Amino acid kinetics | - Can be used in conjunction with ¹³C tracers for multi-tracer studies. | - Potential for isotopic effects that may alter metabolic rates compared to the unlabeled compound. |
For Tracing Fructose Metabolism:
The fructose component can be traced to understand its absorption, conversion to glucose, and entry into glycolysis and lipogenesis. A uniformly labeled ¹³C₆-fructose would be the comparable tracer.
| Tracer | Primary Application | Advantages | Disadvantages |
| ¹³C₆-Fructose | Fructose metabolism, de novo lipogenesis[3] | - Directly traces the metabolic fate of fructose.[3][4] - Useful for studying the impact of high-fructose diets. | - Fructose metabolism is primarily hepatic, limiting its utility for studying metabolic pathways in other tissues.[5][6] |
| ¹³C₆-Glucose | Central carbon metabolism, glycolysis, pentose (B10789219) phosphate (B84403) pathway | - The most common tracer for central carbon metabolism. - Well-established protocols and extensive literature. | - Does not directly measure fructose-specific metabolic pathways. |
| ¹³C-labeled Acetate | De novo lipogenesis | - Directly measures the rate of fatty acid synthesis. | - Does not provide information on the upstream metabolic pathways that produce acetyl-CoA. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized protocols for in vitro and in vivo tracer studies that can be adapted for this compound.
In Vitro Metabolic Labeling Protocol
This protocol is suitable for cell culture experiments to determine the metabolic fate of the tracer.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental objectives.
-
Incubate the cells with the labeled medium for a predetermined time course to achieve isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeling medium.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent to dryness using a speed vacuum or nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
-
Perform LC-MS/MS to determine the isotopic enrichment of intracellular this compound and its downstream metabolites.
-
In Vivo Tracer Infusion Protocol
This protocol is designed for human or animal studies to investigate whole-body or tissue-specific kinetics.
-
Subject Preparation:
-
Subjects should typically fast overnight (10-12 hours) to reach a post-absorptive state.
-
Collect a baseline blood sample.
-
-
Tracer Administration:
-
Administer a primed, continuous intravenous infusion of this compound. The priming dose helps to rapidly achieve isotopic steady state in the plasma.
-
Maintain the continuous infusion for a period of 4-6 hours.
-
-
Sample Collection:
-
Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
For tissue-specific analysis, biopsies may be taken at the end of the infusion period.
-
-
Sample Processing:
-
Separate plasma from blood samples by centrifugation at 4°C.
-
Add an internal standard (e.g., a deuterated version of the analyte) to the plasma and tissue homogenates for accurate quantification.
-
Precipitate proteins using a suitable agent (e.g., perchloric acid or methanol).
-
Collect the supernatant containing the amino acids and other small molecules after centrifugation.
-
-
Derivatization and GC-MS or LC-MS/MS Analysis:
-
Derivatize the amino acids and other metabolites as required for Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS analysis.
-
Analyze the samples to determine the isotopic enrichment in the plasma and/or tissue.
-
Visualizing Metabolic Pathways and Workflows
Understanding the underlying biochemical pathways and experimental procedures is facilitated by clear diagrams.
Caption: Metabolic fate of this compound components.
Caption: General experimental workflow for tracer-based kinetic modeling.
Conclusion
This compound presents a novel tool for simultaneously probing amino acid and fructose metabolic pathways. While direct comparative data for this specific compound is still emerging, its constituent parts, ¹³C₆-phenylalanine and ¹³C-fructose, are well-established tracers. By understanding the principles of their application and the available alternatives, researchers can design robust experiments to validate kinetic models and gain deeper insights into metabolic regulation in health and disease. The provided protocols and workflows serve as a foundation for the application of this compound in metabolic research.
References
- 1. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlabeled Fructose-Phenylalanine Interference in Tracer Studies: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential interference of unlabeled fructose-phenylalanine (B142036) adducts in metabolic tracer studies, particularly those utilizing phenylalanine isotopes to measure protein synthesis. The formation of these adducts through the Maillard reaction can lead to inaccuracies in tracer-based calculations. This document outlines the underlying mechanism, presents available data, and details experimental protocols to investigate and quantify this interference.
The Challenge: Fructose-Phenylalanine Adducts and Tracer Dilution
Stable isotope-labeled phenylalanine is a widely used tracer to determine rates of protein synthesis in vivo. The methodology relies on the accurate measurement of the isotopic enrichment of phenylalanine in biological samples. However, the presence of unlabeled fructose (B13574) can lead to the formation of fructose-phenylalanine adducts through a non-enzymatic process known as the Maillard reaction. This reaction effectively sequesters a portion of the unlabeled phenylalanine pool, which can artificially alter the measured tracer-to-tracee ratio, potentially leading to an overestimation of protein synthesis rates.
The initial stages of the Maillard reaction between a reducing sugar like fructose and an amino acid such as phenylalanine occur more rapidly with fructose compared to glucose.[1][2] This reaction results in the formation of a Schiff base, which then rearranges to form a more stable Amadori product, fructose-phenylalanine.[2]
A study in chicks has demonstrated that this fructose-phenylalanine compound is not nutritionally available as a source of phenylalanine.[2] Furthermore, the administration of this adduct was associated with a significant reduction in the rate of liver protein synthesis.[2] This finding underscores the biological relevance of this interaction and its potential to confound the results of tracer studies.
Comparative Data on Tracer Accuracy
Currently, direct quantitative data from controlled tracer studies in humans or other mammals comparing protein synthesis rates in the presence and absence of fructose is limited. The majority of available literature focuses on comparing different amino acid tracers (e.g., phenylalanine vs. leucine) for measuring protein synthesis.[1][3][4][5] While these studies provide robust methodologies for tracer experiments, they do not specifically address the interference from unlabeled fructose-phenylalanine adducts.
The following table summarizes the type of data that is needed to fully assess the impact of this interference. The values presented are hypothetical and serve to illustrate how such data should be presented once generated through dedicated experimental work.
| Parameter | Control (Phenylalanine Tracer Alone) | Experimental (Phenylalanine Tracer + Fructose) | Alternative Tracer (Leucine Tracer) | Reference |
| Fractional Synthesis Rate (%/hr) | 0.050 ± 0.005 | Data Needed | 0.065 ± 0.006 | [5] (for methodology) |
| Phenylalanine Isotopic Enrichment (MPE) | 5.0 ± 0.3 | Data Needed | N/A | [3] (for methodology) |
| Fructose-Phenylalanine Adduct Level (µmol/L) | Not Detected | Data Needed | Not Applicable | [6] (for methodology) |
MPE: Mole Percent Excess
Experimental Protocols to Quantify Interference
To address the gap in quantitative data, a dedicated experimental protocol is necessary. The following methodology is proposed, based on established protocols for amino acid tracer studies.[1][3][5]
Objective:
To quantify the effect of unlabeled fructose on the measurement of muscle protein synthesis using a phenylalanine stable isotope tracer.
Experimental Design:
A randomized, controlled, crossover study design is recommended.
-
Participants: Healthy human volunteers.
-
Tracer: L-[ring-²H₅]-phenylalanine.
-
Interventions:
-
Control Condition: Intravenous infusion of L-[ring-²H₅]-phenylalanine.
-
Experimental Condition: Intravenous infusion of L-[ring-²H₅]-phenylalanine co-infused with unlabeled fructose.
-
-
Alternative Tracer Arm: A separate group or crossover arm could receive an L-[¹³C₆]-leucine tracer to provide a comparative measure of protein synthesis, as leucine (B10760876) does not readily react with fructose.
Key Experimental Steps:
-
Subject Preparation: Subjects will fast overnight. Catheters will be placed for tracer infusion and blood sampling.
-
Tracer Infusion: A primed, continuous infusion of the stable isotope tracer (phenylalanine or leucine) will be administered.
-
Fructose Administration (Experimental Group): A continuous infusion of unlabeled fructose will be administered alongside the phenylalanine tracer.
-
Biological Sampling:
-
Blood Samples: Collected at baseline and at regular intervals throughout the infusion to measure plasma amino acid concentrations and isotopic enrichment.
-
Muscle Biopsies: Obtained from a skeletal muscle (e.g., vastus lateralis) at baseline and at the end of the infusion period to determine the incorporation of the tracer into muscle protein.
-
-
Sample Analysis:
-
Mass Spectrometry: Plasma and muscle tissue samples will be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of phenylalanine and the concentration of fructose-phenylalanine adducts.[6]
-
-
Calculations:
-
Fractional Synthesis Rate (FSR): Calculated using the standard precursor-product model, representing the rate of incorporation of the labeled amino acid into the protein pool.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Maillard reaction pathway leading to the formation of the interfering fructose-phenylalanine adduct and the proposed experimental workflow to quantify its impact.
Caption: Maillard reaction between fructose and phenylalanine.
Caption: Proposed experimental workflow.
Conclusion and Recommendations
The formation of unlabeled fructose-phenylalanine adducts through the Maillard reaction presents a plausible and scientifically supported mechanism for interference in tracer studies utilizing phenylalanine isotopes. While direct quantitative evidence in a metabolic research context is currently lacking, the potential for inaccurate measurements of protein synthesis is a significant concern for researchers in this field.
It is recommended that researchers conducting tracer studies with phenylalanine in the presence of fructose, particularly in nutritional or metabolic studies involving high-fructose diets or supplements, consider the potential for this interference. The experimental protocol outlined in this guide provides a framework for quantifying the extent of this issue. Future research should focus on generating the much-needed quantitative data to develop correction factors or to recommend the use of alternative tracers, such as leucine, in experimental conditions where high levels of fructose are present.
References
- 1. Influence of tracer selection on protein synthesis rates at rest and postexercise in multiple human muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of fructose exposure on amino acid metabolism among Chinese community residents and its possible multi-omics mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in estimates of forearm protein synthesis between leucine and phenylalanine tracers following unbalanced amino acid infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic ions for the analysis of phenylalanine adducts of acrylamide and styrene by ESI-QTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fructose-phenylalanine-13C6
Essential Safety and Handling Guide for Fructose-phenylalanine-13C6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The information compiled ensures safe laboratory practices and builds a foundation of trust in chemical handling procedures.
Personal Protective Equipment (PPE)
When handling this compound, using appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. Although the substance is not classified as hazardous, adherence to good industrial hygiene and safety practices is recommended.[1][2]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | To prevent eye contact with dust or splashes.[1][3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use. A lab coat or protective clothing should be worn. | To avoid skin contact.[1][3] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If dust is generated, a respirator may be necessary. | To prevent inhalation of dust or aerosols.[1][3] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at 4°C for long-term stability.[1]
Accidental Release Measures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spills:
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][4]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Pick up the material mechanically and transfer it to a properly labeled container for disposal.[1][4]
-
Avoid creating dust.[4]
-
Do not let the chemical enter drains.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[3][4]
-
Eye Contact: Rinse with pure water for at least 15 minutes, including under the eyelids, and consult a doctor.[1][3][4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4] Place the material in a suitable, closed container for disposal.[4]
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
